Fosfomycin Tromethamine
Description
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3.C3H7O4P/c5-4(1-6,2-7)3-8;1-2-3(7-2)8(4,5)6/h6-8H,1-3,5H2;2-3H,1H3,(H2,4,5,6)/t;2-,3+/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJIMDIBFFHQDW-LMLSDSMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)(O)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](O1)P(=O)(O)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701000165 | |
| Record name | (3-Methyloxiran-2-yl)phosphonic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701000165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78964-85-9 | |
| Record name | Fosfomycin tromethamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78964-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methyloxiran-2-yl)phosphonic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701000165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R-cis)-(3-methyloxiranyl)phosphonic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOSFOMYCIN TROMETHAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FXW6U30GY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fosfomycin Tromethamine: An In-Depth Technical Guide to its Mechanism of Action Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosfomycin tromethamine stands as a broad-spectrum, bactericidal antibiotic with a unique mechanism of action, rendering it effective against a wide array of Gram-positive and Gram-negative pathogens, including multidrug-resistant strains.[1][2][3] This technical guide provides a comprehensive overview of the molecular underpinnings of fosfomycin's activity against Gram-positive bacteria, detailing its mode of action, cellular uptake, and mechanisms of resistance. The document includes quantitative in-vitro susceptibility data, detailed experimental protocols for key assays, and visual diagrams of the core mechanisms to facilitate a deeper understanding for research, scientific, and drug development applications.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Fosfomycin's primary bactericidal effect stems from the disruption of bacterial cell wall synthesis, a process essential for maintaining cellular integrity and survival.[3][4][5] Unlike many other antibiotics that target later stages of peptidoglycan assembly, fosfomycin inhibits the very first committed step in this critical pathway.[6][7]
The key molecular target of fosfomycin is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA.[6][8][9] This enzyme catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG), forming UDP-N-acetylglucosamine enolpyruvate.[7][10]
Fosfomycin, being a structural analog of PEP, acts as a competitive inhibitor.[6][11] It enters the active site of the MurA enzyme and forms an irreversible covalent bond with a crucial cysteine residue (Cys115 in Escherichia coli).[6][7][11] This covalent modification permanently inactivates the MurA enzyme, thereby halting the production of peptidoglycan precursors and leading to cell lysis.[12][13]
It is noteworthy that Gram-positive bacteria often possess two homologues of the murA gene, typically designated as murA and murZ.[6] While both resulting enzymes are generally susceptible to fosfomycin, the presence of two copies can have implications for resistance development.[6]
Cellular Uptake in Gram-Positive Bacteria
For fosfomycin to exert its inhibitory effect on MurA within the bacterial cytoplasm, it must first traverse the cell membrane. Fosfomycin utilizes specific membrane transporter systems for this purpose. The primary pathways for fosfomycin uptake are the L-alpha-glycerophosphate transporter (GlpT) and the hexose-6-phosphate transporter (UhpT).[7][12] The expression of the UhpT system is often induced by the presence of glucose-6-phosphate (G6P).[12] Consequently, the in-vitro activity of fosfomycin can be enhanced by the addition of G6P to the testing medium.[14]
In-Vitro Activity Against Key Gram-Positive Pathogens
Fosfomycin demonstrates significant in-vitro activity against a range of clinically important Gram-positive bacteria, including strains resistant to other classes of antibiotics.
Staphylococcus aureus
Fosfomycin is active against both methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant S. aureus (MRSA).[15][16]
| Organism | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) | Reference |
| S. aureus (MRSA) | 148 | - | 4 | 90 | [17] |
| S. aureus (MSSA & MRSA) | 211 | - | ≤64 | >90 | [15] |
| S. aureus | 94 | - | - | 97.9 (at ≤32 mg/L) | [18] |
| S. aureus | - | 8 | 16 | - | [19] |
Enterococcus species
Fosfomycin is indicated for the treatment of uncomplicated urinary tract infections caused by Enterococcus faecalis.[20] It also shows activity against vancomycin-resistant enterococci (VRE).[16]
| Organism | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) | Reference |
| E. faecalis | 157 | - | - | 97.5 (at ≤64 mg/L) | [14] |
| Enterococcus spp. | 38 | - | <32 | 100 | [21] |
| Vancomycin-resistant enterococci | 118 | 32 | 64 | 94 | [22] |
| E. faecalis | 346 | - | - | 88.4 (at ≤64 mg/L) | [18] |
Other Gram-Positive Bacteria
Fosfomycin has also demonstrated in-vitro activity against other Gram-positive pathogens.
| Organism | Number of Isolates | MIC (mg/L) | Susceptibility (%) | Reference |
| Streptococcus pneumoniae | - | - | - | [4] |
| Penicillin-non-susceptible S. pneumoniae | 219 | - | 87.2 | [23] |
Mechanisms of Resistance
Resistance to fosfomycin in Gram-positive bacteria can emerge through several mechanisms:
-
Alterations in Transport Systems: Mutations in the genes encoding the GlpT and UhpT transporters can impair the uptake of fosfomycin into the bacterial cell, thereby reducing its intracellular concentration and efficacy.[12] Combined mutations in both transporter systems can lead to high-level resistance.[12]
-
Modification of the Target Enzyme: Although less common, mutations in the murA gene can alter the structure of the enzyme's active site, reducing the binding affinity of fosfomycin.
-
Enzymatic Inactivation: Some bacteria possess enzymes that can inactivate fosfomycin. The FosB enzyme, found in some low GC Gram-positive bacteria like Staphylococcus epidermidis and S. aureus, is a bacillithiol-S-transferase that uses bacillithiol as a thiol donor to open the epoxide ring of fosfomycin, rendering it inactive.[6]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
The agar dilution method is considered the reference method for determining the MIC of fosfomycin.[24][25]
Materials:
-
Mueller-Hinton agar (MHA)
-
This compound powder
-
Glucose-6-phosphate (G6P) solution
-
Bacterial isolates for testing
-
Sterile petri dishes
-
Inoculator
Procedure:
-
Media Preparation: Prepare MHA according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, supplement the MHA with G6P to a final concentration of 25 µg/mL.[14][24]
-
Antibiotic Dilution Series: Prepare a series of twofold dilutions of fosfomycin in sterile water or another appropriate solvent.
-
Plate Preparation: Add a defined volume of each fosfomycin dilution to a specific volume of the molten, G6P-supplemented MHA to achieve the desired final antibiotic concentrations. Pour the agar into sterile petri dishes and allow it to solidify. A control plate containing no antibiotic should also be prepared.
-
Inoculum Preparation: Prepare a standardized inoculum of each bacterial isolate equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum density of approximately 10^4 colony-forming units (CFU) per spot on the agar surface.
-
Inoculation: Using a multipoint inoculator, apply the standardized bacterial suspensions to the surface of the agar plates, including the control plate.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is defined as the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.
MurA Enzyme Inhibition Assay
This assay is used to directly measure the inhibitory activity of fosfomycin against the MurA enzyme.
Materials:
-
Purified MurA enzyme
-
This compound
-
Substrates: UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., Malachite Green for phosphate detection)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, purified MurA enzyme, and varying concentrations of fosfomycin.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period to allow for binding.
-
Initiation of Reaction: Add the substrates UNAG and PEP to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at an optimal temperature for a specific duration.
-
Termination and Detection: Stop the reaction and add a detection reagent to quantify the amount of product formed or substrate consumed. For instance, Malachite Green can be used to measure the inorganic phosphate released during the reaction.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of enzyme inhibition for each fosfomycin concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion
This compound's unique mechanism of action, targeting the initial step of peptidoglycan synthesis via the irreversible inhibition of the MurA enzyme, provides a significant advantage in the fight against Gram-positive bacterial infections. Its activity against multidrug-resistant pathogens such as MRSA and VRE underscores its clinical importance. A thorough understanding of its mode of action, cellular uptake pathways, and potential resistance mechanisms is crucial for its effective clinical application and for guiding future research and development of novel antimicrobial agents targeting similar pathways.
References
- 1. Fosfomycin: mechanisms and the increasing prevalence of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fosfomycin: the characteristics, activity, and use in critical care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fosfomycin - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 6. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. In vitro activity of fosfomycin against methicillin-susceptible and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. va.gov [va.gov]
- 17. In vitro activity of fosfomycin, alone and in combination, against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro activity of fosfomycin against bacterial pathogens isolated from urine specimens in Canada from 2007 to 2020: CANWARD surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. droracle.ai [droracle.ai]
- 21. academicmed.org [academicmed.org]
- 22. scielo.br [scielo.br]
- 23. researchgate.net [researchgate.net]
- 24. Antimicrobial susceptibility testing and determination of fosfomycin resistance. [bio-protocol.org]
- 25. Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three Fosfomycin Susceptibility Testing Methods [mdpi.com]
An In-depth Technical Guide to the In Vitro Evolution of Fosfomycin Tromethamine Resistance in Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosfomycin is a crucial antibiotic with a unique mechanism of action, making it a valuable tool against multidrug-resistant pathogens. While clinical resistance remains relatively uncommon, the rapid emergence of fosfomycin resistance in vitro necessitates a thorough understanding of the evolutionary pathways and underlying molecular mechanisms. This guide provides a detailed technical overview of the experimental protocols used to study the in vitro evolution of fosfomycin resistance, presents quantitative data from studies on clinical isolates, and illustrates the key molecular pathways involved. The information herein is designed to equip researchers and drug development professionals with the knowledge to design, execute, and interpret studies on fosfomycin resistance.
Core Mechanisms of Fosfomycin Resistance
The development of resistance to fosfomycin in bacteria is primarily attributed to three mechanisms:
-
Impaired Drug Transport : This is the most frequently observed resistance mechanism in clinical settings.[1] Fosfomycin enters the bacterial cell via the glycerol-3-phosphate (GlpT) and the glucose-6-phosphate (UhpT) transporters.[2][3] Mutations in the structural genes glpT and uhpT, or in the genes that regulate their expression (cyaA, ptsI, uhpA/B/C), lead to reduced intracellular accumulation of the antibiotic.[3][4]
-
Modification of the Drug Target : The enzymatic target of fosfomycin is the UDP-N-acetylglucosamine enolpyruvyl transferase, encoded by the murA gene.[3][5] Amino acid substitutions in MurA can decrease the binding affinity of fosfomycin, thereby conferring resistance.[3][5]
-
Enzymatic Inactivation of Fosfomycin : Bacteria may acquire genes encoding enzymes that inactivate fosfomycin. These genes, such as fosA and fosB, are often carried on mobile genetic elements like plasmids, posing a risk for horizontal gene transfer.[6] These enzymes typically function by opening the epoxide ring of the fosfomycin molecule.[3]
Experimental Protocols
In Vitro Evolution by Serial Passage
This method is employed to mimic the selective pressure that leads to the development of antibiotic resistance.
-
Initial Setup :
-
Prepare a stock solution of fosfomycin tromethamine (e.g., 10 mg/mL) in sterile water and filter-sterilize.
-
Determine the baseline Minimum Inhibitory Concentration (MIC) of fosfomycin for the clinical isolate using the agar dilution method (see section 3.2).
-
Inoculate a culture of the clinical isolate in a suitable broth medium, such as Mueller-Hinton Broth (MHB), to a starting density of approximately 10^5 CFU/mL.
-
-
Passaging Procedure :
-
Begin the experiment by adding a sub-inhibitory concentration of fosfomycin (e.g., 0.5x the initial MIC) to the bacterial culture.
-
Incubate the culture at 37°C for 18-24 hours.
-
Following incubation, transfer a small volume (e.g., 1:100 dilution) of the culture to a fresh tube of MHB containing a two-fold higher concentration of fosfomycin.[7]
-
Repeat this daily passage for a defined period (e.g., 20-30 days).
-
Periodically, (e.g., every 5 days), determine the MIC of the evolving bacterial population to track the increase in resistance.
-
Minimum Inhibitory Concentration (MIC) Determination
The agar dilution method is the recommended standard for determining fosfomycin MICs.[8]
-
Media Preparation : Prepare a series of Mueller-Hinton Agar (MHA) plates containing two-fold serial dilutions of fosfomycin. It is critical to supplement the MHA with 25 mg/L of glucose-6-phosphate (G6P) to induce the uhpT transporter.[8]
-
Inoculum Preparation : Grow the bacterial isolate in MHB overnight. Adjust the culture to a 0.5 McFarland turbidity standard.
-
Inoculation : Spot 1-2 µL of the standardized bacterial suspension onto the surface of each MHA plate.
-
Incubation and Reading : Incubate the plates at 37°C for 18-24 hours. The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth.[9]
Molecular Analysis of Resistant Mutants
-
Extract genomic DNA from the parental susceptible strain and the evolved resistant isolates using a commercial kit.
-
Amplify the primary genes associated with fosfomycin resistance (murA, glpT, uhpT) via PCR. Primer sequences for E. coli are provided in Table 3.
-
Sequence the PCR amplicons using Sanger sequencing.
-
Align the sequences from the resistant isolates with the parental strain's sequence to identify any mutations (substitutions, insertions, or deletions).
Data Presentation: Quantitative Analysis
The following tables provide a structured summary of quantitative data related to the in vitro evolution of fosfomycin resistance.
Table 1: Evolution of Fosfomycin MIC in Escherichia coli via In Vitro Selection
| Strain | Initial MIC (µg/mL) | Final MIC (µg/mL) | Selection Method | Key Mutations Identified | Reference |
| E. coli CFT073 | 1 | 128 | In vitro selection | uhpB (G469R) | [4] |
| E. coli CFT073 | 1 | 128 | In vitro selection | uhpC (F384L) | [4] |
| E. coli ATCC 25922 | 1 | 32-128 (subpopulation) | Hollow-fiber infection model (10 days) | Not specified | [10] |
| E. coli NU14 | <6 | >1024 | Serial passage | ptsI, cyaA, glpT, uhpA/T |
Table 2: Fosfomycin MIC Distribution among Clinical Isolates
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| E. coli (Canine UTI) | 79 | 1 to ≥256 | 4 | 96 | [11] |
| E. coli (Human UTI) | 2871 | Not specified | Not specified | 4 | [12] |
| P. aeruginosa (Human UTI) | 140 | Not specified | Not specified | 64 to >512 | [12] |
| E. faecalis (Human UTI) | 346 | Not specified | Not specified | Not specified | [12] |
| S. aureus (MRSA) | 96 | 1.0 to >1024 | Not specified | Not specified | [5] |
Table 3: Example PCR Primers for Fosfomycin Resistance Genes in E. coli
| Gene Target | Primer Name | Primer Sequence (5' to 3') | Amplicon Size (bp) | Reference |
| murA | murA-F | ATGGGTGCGATTAAACTGA | 1260 | [1] |
| murA-R | TTAGGCGCAGCACTTGCCG | [1] | ||
| glpT | glpT-F | ATGTCACCGATTGCTTTTG | 1401 | [1] |
| glpT-R | TTATTTCTTCGCGGTATCG | [1] | ||
| uhpT | uhpT-F | ATGCAAAAAGAGAAAGAGC | 1386 | [1] |
| uhpT-R | TTAGCTGCGCTCAATAAAC | [1] |
Visualizations: Workflows and Pathways
Experimental and Logical Diagrams
The following diagrams provide a visual representation of the experimental workflow for studying in vitro resistance evolution and the regulatory pathways governing fosfomycin uptake.
Caption: A typical workflow for inducing and analyzing fosfomycin resistance in vitro.
Caption: Signaling pathways that regulate the expression of fosfomycin transporters.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacteriological and molecular study of fosfomycin resistance in uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Chromosomal Mutations Responsible for Fosfomycin Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevalence of Fosfomycin Resistance and Mutations in murA, glpT, and uhpT in Methicillin-Resistant Staphylococcus aureus Strains Isolated from Blood and Cerebrospinal Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. emerypharma.com [emerypharma.com]
- 8. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Relationship between Fosfomycin Exposure and Amplification of Escherichia coli Subpopulations with Reduced Susceptibility in a Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Antibacterial Activities of Fosfomycin against Escherichia coli Isolates from Canine Urinary Tract Infection [mdpi.com]
- 12. In vitro activity of fosfomycin against bacterial pathogens isolated from urine specimens in Canada from 2007 to 2020: CANWARD surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Effects of Fosfomycin Tromethamine on Bacterial Virulence Factor Expression
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosfomycin is a broad-spectrum antibiotic with a unique mechanism of action, primarily known for its bactericidal effects through the inhibition of cell wall synthesis.[1][2] Beyond this canonical function, a growing body of evidence reveals that sub-inhibitory concentrations (sub-MICs) of fosfomycin tromethamine can significantly modulate the expression of bacterial virulence factors. This technical guide provides an in-depth analysis of these non-bactericidal effects, focusing on key virulence determinants such as biofilm formation, bacterial adhesion, and toxin production. We present quantitative data from key studies, detail the experimental protocols used to derive this data, and illustrate the underlying molecular pathways. Understanding these complex interactions is critical for optimizing therapeutic strategies and mitigating unintended consequences, such as the potentiation of virulence under certain conditions.
Introduction to Fosfomycin and Bacterial Virulence
Overview of this compound
Fosfomycin is a phosphonic acid derivative that acts by irreversibly inhibiting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).[3][4] This enzyme catalyzes the first committed step in peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[2] Its unique mechanism provides a basis for potential synergy with other antibiotics and confers activity against a wide range of Gram-positive and Gram-negative pathogens, including many multidrug-resistant (MDR) strains.[1][2][4]
The Role of Bacterial Virulence Factors
Bacterial virulence factors are molecules or structures that enable a pathogen to establish itself within a host and cause disease. These include:
-
Adhesins: Surface molecules that mediate attachment to host cells.
-
Toxins: Proteins that damage host cells or disrupt their normal function.
-
Biofilms: Structured communities of bacteria encased in a self-produced polymeric matrix, which confers resistance to antibiotics and host immune responses.[5]
-
Quorum Sensing (QS) Systems: Cell-to-cell communication networks that coordinate gene expression, often regulating virulence factor production.[6]
The Impact of Sub-Inhibitory Concentrations
Antibiotic concentrations below the minimum inhibitory concentration (MIC) do not kill bacteria but can act as signaling molecules, inducing significant changes in bacterial physiology and gene expression.[6] For fosfomycin, these sub-MICs have been shown to have profound and sometimes contradictory effects on virulence, either suppressing or, in some cases, enhancing pathogenic traits depending on the bacterial species and specific conditions.[6][7]
Core Mechanism of Action of Fosfomycin
Fosfomycin's primary bactericidal activity is well-established. To exert its effect, it must first enter the bacterial cytoplasm.
-
Cellular Uptake: Fosfomycin exploits nutrient transport systems, primarily the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate transporter (UhpT), to cross the bacterial inner membrane.[1][8]
-
Enzyme Inhibition: Once in the cytoplasm, fosfomycin acts as an analog of phosphoenolpyruvate (PEP) and covalently binds to a cysteine residue in the active site of the MurA enzyme.[3] This action blocks the synthesis of UDP-N-acetylmuramic acid, a crucial precursor for peptidoglycan, leading to a compromised cell wall and eventual cell lysis.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. In Vitro Antibiofilm Activity of Fosfomycin Alone and in Combination with Other Antibiotics against Multidrug-Resistant and Extensively Drug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virulence alterations in staphylococcus aureus upon treatment with the sub-inhibitory concentrations of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sub-inhibitory concentrations of fosfomycin enhance Staphylococcus aureus biofilm formation by a sarA-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pharmacodynamics of Fosfomycin Tromethamine in Polymicrobial Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosfomycin, a broad-spectrum antibiotic with a unique mechanism of action, is gaining renewed interest for its potential role in treating multidrug-resistant (MDR) and polymicrobial infections. This technical guide provides an in-depth analysis of the pharmacodynamics of fosfomycin tromethamine in the context of complex microbial communities. It summarizes key quantitative data on fosfomycin's activity, details relevant experimental protocols for studying polymicrobial infections, and visualizes the molecular and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and leverage the therapeutic potential of fosfomycin in the challenging landscape of polymicrobial infections.
Introduction: The Challenge of Polymicrobial Infections
Polymicrobial infections, characterized by the presence of multiple interacting microbial species, present a significant therapeutic challenge. These complex communities, often embedded in a biofilm matrix, can exhibit emergent properties such as enhanced virulence, increased antibiotic resistance, and altered host immune responses. Fosfomycin's unique bactericidal mechanism, which involves the inhibition of the initial step in peptidoglycan synthesis, and its synergy with other antibiotic classes, make it a compelling candidate for combating these intricate infections.[1] This guide explores the current understanding of fosfomycin's pharmacodynamic profile in these challenging environments.
Mechanism of Action and Resistance in a Polymicrobial Context
Fosfomycin exerts its bactericidal effect by irreversibly inhibiting the enzyme MurA, which is essential for the synthesis of peptidoglycan precursors.[2] This action occurs within the bacterial cytoplasm, requiring transport across the cell membrane via the glycerol-3-phosphate (GlpT) and hexose phosphate (UhpT) transporters.
In a polymicrobial environment, the efficacy of fosfomycin can be influenced by interspecies interactions. For instance, the metabolic activity of one species could potentially alter the local environment, such as pH, which has been shown to affect fosfomycin susceptibility. Furthermore, the expression of fosfomycin transporters can be influenced by the presence of other bacteria and the nutrients they produce or consume.
Resistance to fosfomycin can emerge through several mechanisms:
-
Target Modification: Mutations in the murA gene can reduce fosfomycin's binding affinity.
-
Transport Impairment: Downregulation or inactivation of the GlpT and UhpT transporters is a common mode of resistance.
-
Enzymatic Inactivation: The acquisition of fos genes, which encode enzymes that inactivate fosfomycin, can confer high-level resistance.
The dynamics of resistance development in a polymicrobial setting are complex. The presence of multiple species can create a selective pressure that may favor the emergence and spread of resistance mechanisms through horizontal gene transfer.
Fosfomycin's Mechanism of Action.
Quantitative Pharmacodynamic Data
The following tables summarize key quantitative data on the pharmacodynamics of this compound in various in vitro and in vivo models, with a focus on its activity in polymicrobial settings and in combination with other antibiotics.
Table 1: In Vitro Synergy of Fosfomycin in Polymicrobial Biofilm Models
| Bacterial Species | Combination Agent | Model | Key Findings | Reference |
| P. aeruginosa & S. aureus (dual-species) | Ciprofloxacin, Aminoglycosides | Biofilm model | Increased susceptibility to broad-spectrum antimicrobials in the dual-species biofilm compared to monocultures. | [3] |
| MDR E. coli | Meropenem | Biofilm model | 68% synergy observed; significant reduction in biofilm formation with the combination. | [4] |
| MDR E. coli | Amikacin | Biofilm model | 58% synergy observed with the combination. | [4] |
| Carbapenem-resistant P. aeruginosa | Rifampin | Biofilm model | 100% synergistic rates; combination inhibited biofilm formation and eradicated preformed biofilms. | [5] |
| MDR and XDR P. aeruginosa | Colistin, Cefepime, Ceftazidime | Biofilm inhibition assay | Combination therapy was significantly superior to monotherapy in inhibiting biofilm formation. | [6][7] |
Table 2: In Vivo Efficacy of Fosfomycin in Polymicrobial and Combination Therapy Models
| Infection Model | Pathogen(s) | Combination Agent(s) | Key Findings | Reference |
| Murine wound infection | E. faecalis, E. faecium, MRSA | Rifampicin, Tigecycline | Synergistic effects observed in vitro were confirmed in vivo, with combinations showing the highest antimicrobial effects. | [8][9] |
| Neutropenic murine thigh infection | E. coli, K. pneumoniae, P. aeruginosa | Monotherapy | AUC/MIC ratio was the PK/PD index most closely linked to efficacy. Net stasis was observed at 24-h AUC/MIC ratios of 24 for E. coli, 21 for K. pneumoniae, and 15 for P. aeruginosa. | [10][11] |
Experimental Protocols
This section details the methodologies for key experiments cited in the context of studying fosfomycin's pharmacodynamics in polymicrobial environments.
Checkerboard Synergy Assay (Polymicrobial Adaptation)
The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations. A modified protocol for a polymicrobial setting is described below.
Protocol:
-
Strain Preparation: Culture individual bacterial species to mid-log phase and adjust to a standardized inoculum (e.g., 0.5 McFarland). Create a polymicrobial inoculum by mixing equal ratios of each standardized bacterial suspension.
-
Plate Preparation: In a 96-well microtiter plate, prepare a two-dimensional array of antibiotic concentrations. One antibiotic is serially diluted along the x-axis, and the second antibiotic is serially diluted along the y-axis.
-
Inoculation: Inoculate each well with the polymicrobial suspension. Include growth control (no antibiotics) and sterility control (no bacteria) wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Readout: Determine the minimum inhibitory concentration (MIC) for each antibiotic alone and in combination by visual inspection of turbidity or by measuring optical density.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index for each well with no visible growth. The FIC index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Indifference/Additive: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Polymicrobial Checkerboard Synergy Assay Workflow.
Time-Kill Assay (Polymicrobial)
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic over time.
Protocol:
-
Inoculum Preparation: Prepare a standardized polymicrobial inoculum as described for the checkerboard assay.
-
Experimental Setup: In sterile tubes or flasks, add the polymicrobial inoculum to broth containing the antibiotic(s) at desired concentrations (e.g., based on MIC values). Include a growth control without antibiotics.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Quantification: Perform serial dilutions of the aliquots and plate on selective agar media for each bacterial species to determine the colony-forming units per milliliter (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration and combination.
-
Bactericidal activity: ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
-
Synergy: ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Workflow for a Polymicrobial Time-Kill Assay.
In Vivo Murine Wound Infection Model
This model is used to evaluate the efficacy of antibiotics in a setting that mimics a clinical wound infection.
Protocol:
-
Animal Model: Use immunocompetent mice (e.g., BALB/c).
-
Wounding: Create a full-thickness skin wound on the dorsum of the mice under anesthesia.
-
Infection: Inoculate the wound with a polymicrobial suspension of bacteria.
-
Treatment: Administer this compound (and any combination agents) systemically (e.g., intraperitoneally or orally) or topically at specified doses and frequencies.
-
Monitoring: Monitor the animals for clinical signs of infection and wound healing.
-
Bacterial Load Assessment: At designated time points, euthanize the animals, excise the wound tissue, homogenize it, and perform quantitative culture on selective media to determine the bacterial load (CFU/gram of tissue).
-
Data Analysis: Compare the bacterial loads in the treated groups to the untreated control group to determine the efficacy of the antibiotic regimen.
Impact on Bacterial Signaling and Interspecies Interactions
The effect of fosfomycin on bacterial signaling pathways, such as quorum sensing, within a polymicrobial community is an area of active research with limited conclusive data. Quorum sensing is a cell-density-dependent communication system that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation.
It is hypothesized that by inhibiting cell wall synthesis, fosfomycin could indirectly impact signaling by causing cell stress and altering the production of signaling molecules. Furthermore, in a polymicrobial biofilm, the disruption of one species by fosfomycin could cascade and affect the signaling networks and overall architecture of the entire community. For instance, sub-inhibitory concentrations of fosfomycin have been shown to enhance Staphylococcus aureus biofilm formation through a sarA-dependent mechanism, which could have significant implications in a mixed infection with this pathogen.[12][13]
Further research, potentially utilizing techniques like metatranscriptomics, is needed to elucidate the precise effects of fosfomycin on gene expression and intercellular communication within complex polymicrobial environments.
Future Directions and Research Gaps
While the existing data are promising, several key areas require further investigation to fully understand the pharmacodynamics of fosfomycin in polymicrobial infections:
-
Complex Polymicrobial Models: Most studies have focused on dual-species models. Research using more complex, multi-species infection models that better represent clinical scenarios (e.g., diabetic foot infections, ventilator-associated pneumonia) is needed.
-
Interspecies Signaling: The impact of fosfomycin on quorum sensing and other interspecies communication pathways within a polymicrobial context is largely unknown.
-
Host-Pathogen-Microbiota Interactions: The interplay between fosfomycin, the host immune system, and the resident microbiota in the context of a polymicrobial infection is a critical area for future studies.
-
Optimized Dosing Regimens: Further pharmacokinetic/pharmacodynamic modeling is required to determine the optimal dosing strategies for fosfomycin, both as a monotherapy and in combination, for treating systemic polymicrobial infections.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for polymicrobial infections, particularly when used in combination with other antibiotics. Its unique mechanism of action and synergistic capabilities make it a valuable tool in the fight against multidrug-resistant pathogens. However, the complexity of polymicrobial interactions necessitates further research to fully elucidate its pharmacodynamic profile in these challenging infections and to optimize its clinical application. This guide provides a foundational understanding of the current knowledge and highlights the critical areas for future investigation.
References
- 1. Intravenous fosfomycin-back to the future. Systematic review and meta-analysis of the clinical literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fosfomycin: the characteristics, activity, and use in critical care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An in vitro experimental study of the effect of fosfomycin in combination with amikacin, ciprofloxacin or meropenem on biofilm formation by multidrug-resistant urinary isolates of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Antibiofilm Activity of Fosfomycin Alone and in Combination with Other Antibiotics against Multidrug-Resistant and Extensively Drug-Resistant Pseudomonas aeruginosa [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo activity of fosfomycin alone and in combination with rifampin and tigecycline against Gram-positive cocci isolated from surgical wound infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo activity of fosfomycin alone and in combination with rifampin and tigecycline against Grampositive cocci isolated from surgical wound infections [iris.univpm.it]
- 10. In Vivo Pharmacokinetics and Pharmacodynamics of ZTI-01 (Fosfomycin for Injection) in the Neutropenic Murine Thigh Infection Model against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Pharmacokinetics and Pharmacodynamics of ZTI-01 (Fosfomycin for Injection) in the Neutropenic Murine Thigh Infection Model against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sub-inhibitory concentrations of fosfomycin enhance Staphylococcus aureus biofilm formation by a sarA-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sub-inhibitory concentrations of fosfomycin enhance Staphylococcus aureus biofilm formation by a sarA-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of Fosfomycin Binding to MurA Variants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural and functional analysis of fosfomycin binding to its target, UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). The emergence of antibiotic resistance necessitates a deeper understanding of the mechanisms of action and resistance to existing drugs like fosfomycin. This document details the structural basis of MurA inhibition, the impact of key mutations on fosfomycin efficacy, and the experimental protocols required to investigate these interactions.
Introduction: The MurA-Fosfomycin Interaction
Fosfomycin is a broad-spectrum antibiotic that targets the first committed step in bacterial cell wall biosynthesis.[1] It specifically inhibits MurA, an essential enzyme that catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to uridine diphosphate N-acetylglucosamine (UNAG).[1][2] This inhibition occurs through the covalent modification of a highly conserved cysteine residue (Cys115 in Escherichia coli) in the active site of MurA.[1][2] The formation of this stable adduct prevents the binding of PEP, thereby halting peptidoglycan synthesis and leading to bacterial cell death.[1]
Resistance to fosfomycin can arise through several mechanisms, including impaired drug transport, enzymatic inactivation of fosfomycin, and, critically for drug development, mutations within the murA gene.[3] These mutations can alter the active site, reducing the affinity of fosfomycin for its target and rendering the antibiotic ineffective.[3][4] Understanding the structural and kinetic consequences of these mutations is paramount for the development of new antibiotics that can overcome this resistance.
Quantitative Analysis of MurA Inhibition
The efficacy of fosfomycin and its analogs against different MurA variants is quantified using various kinetic parameters. These include the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the rate of inactivation (kinact). Below is a summary of key quantitative data from published studies.
| MurA Variant/Organism | Inhibitor | IC50 (µM) | k_inact (M⁻¹s⁻¹) | Experimental Conditions | Reference |
| E. coli (Wild-Type) | Fosfomycin | 8.8 | Not Reported | Preincubation of MurA and inhibitor, followed by addition of UNAG and PEP. | [5] |
| E. coli (Wild-Type) | Fosfomycin | 0.4 | Not Reported | Preincubation of MurA, inhibitor, and UNAG, followed by addition of PEP. | [5] |
| Enterobacter cloacae (Wild-Type) | Fosfomycin | 5.3 | Not Reported | In vitro MurA assay. | [4] |
| E. coli C115D Mutant | Fosfomycin | > 512 (MIC in mg/L) | Not Applicable | The C115D mutant is fully resistant to time-dependent inhibition by fosfomycin. It does, however, show reversible competitive inhibition versus PEP. | [3] |
| E. coli (Wild-Type) | RWJ-3981 | 0.9 | Not Reported | Preincubation of MurA and inhibitor, followed by addition of UNAG and PEP. | [5] |
| E. coli (Wild-Type) | RWJ-110192 | 0.2 | Not Reported | Preincubation of MurA and inhibitor, followed by addition of UNAG and PEP. | [5] |
| E. coli (Wild-Type) | RWJ-140998 | 0.7 | Not Reported | Preincubation of MurA and inhibitor, followed by addition of UNAG and PEP. | [5] |
Structural Basis of Fosfomycin Binding and Resistance
X-ray crystallography has been instrumental in elucidating the mechanism of MurA inhibition by fosfomycin. The binding of the substrate UNAG induces a conformational change in MurA, closing the active site and positioning Cys115 for nucleophilic attack on fosfomycin.[5]
Wild-Type MurA
In the wild-type enzyme, fosfomycin forms a covalent bond with the thiol group of Cys115. This modification irreversibly blocks the active site and prevents the binding of the natural substrate, PEP. The ternary complex of MurA, UNAG, and fosfomycin is in a "closed" conformation.
MurA Variants and Resistance
The most well-characterized resistance mutation is the substitution of Cys115 with an aspartate (C115D). This seemingly minor change has a profound impact on fosfomycin binding. The carboxylate side chain of aspartate is a much weaker nucleophile than the thiolate of cysteine, preventing the covalent modification by fosfomycin. While the C115D mutant is highly resistant to fosfomycin, it remains catalytically active, albeit with altered kinetic properties. Structural studies of the C115D mutant would reveal a lack of the covalent adduct with fosfomycin, explaining its resistance.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the structural and functional analysis of fosfomycin binding to MurA variants.
Recombinant MurA Expression and Purification (His-Tag)
This protocol describes the expression of His-tagged MurA in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
-
Cloning: The murA gene (wild-type or variant) is PCR-amplified and cloned into a pET expression vector (e.g., pET28a) containing an N- or C-terminal His6-tag.
-
Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Expression:
-
A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic and grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of Terrific Broth.
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
The culture is then incubated for a further 12-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
-
Cell Lysis:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation to remove cell debris.
-
-
IMAC Purification:
-
The clarified lysate is loaded onto a Ni-NTA agarose column pre-equilibrated with lysis buffer.
-
The column is washed with several column volumes of a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
The His-tagged MurA is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE, and the protein concentration is determined using a Bradford assay or by measuring the absorbance at 280 nm.
MurA Enzyme Kinetics Assay (Malachite Green)
This assay measures the release of inorganic phosphate (Pi) from the MurA-catalyzed reaction, which is detected colorimetrically using malachite green.
-
Reagents:
-
MurA enzyme (purified)
-
UNAG (substrate)
-
PEP (substrate)
-
Fosfomycin or other inhibitors
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 5 mM DTT)
-
Malachite Green reagent
-
-
Assay Procedure:
-
The reaction is typically performed in a 96-well plate.
-
A reaction mixture is prepared containing assay buffer, UNAG, and the MurA enzyme.
-
For inhibition assays, the inhibitor (e.g., fosfomycin) is pre-incubated with the enzyme and UNAG for a defined period.
-
The reaction is initiated by the addition of PEP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped by the addition of the Malachite Green reagent.
-
After a color development period, the absorbance is measured at a wavelength of 620-650 nm.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of phosphate.
-
The amount of Pi released in each reaction is determined from the standard curve.
-
Kinetic parameters (Km, Vmax, kcat, IC50) are calculated by fitting the data to the appropriate kinetic models using graphing software.
-
X-ray Crystallography of MurA-Fosfomycin Complex
This protocol outlines the general steps for obtaining a crystal structure of the MurA-fosfomycin complex.
-
Protein Preparation: Highly pure and concentrated MurA is required. The protein is typically dialyzed into a low-salt buffer.
-
Complex Formation: The MurA protein is incubated with an excess of UNAG and fosfomycin to ensure the formation of the ternary complex.
-
Crystallization:
-
Crystallization trials are set up using vapor diffusion methods (sitting or hanging drop).
-
The protein-ligand complex is mixed with a variety of crystallization screen solutions.
-
The plates are incubated at a constant temperature, and crystal growth is monitored over time.
-
-
Data Collection:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
-
Structure Determination and Refinement:
-
The diffraction data are processed and scaled.
-
The structure is solved by molecular replacement using a known MurA structure as a search model.
-
The model is refined against the diffraction data, and the ligands (UNAG and the fosfomycin adduct) are built into the electron density map.
-
-
Structural Analysis: The final structure is analyzed to determine the binding mode of fosfomycin, the conformational changes in MurA, and the interactions between the protein, ligands, and solvent molecules.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate key processes in the study of the MurA-fosfomycin interaction.
Caption: Experimental workflow for MurA analysis.
References
- 1. Evidence that the fosfomycin target Cys115 in UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is essential for product release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Characterization of a Cys115 to Asp substitution in the Escherichia coli cell wall biosynthetic enzyme UDP-GlcNAc enolpyruvyl transferase (MurA) that confers resistance to inactivation by the antibiotic fosfomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Biosynthesis of Novel Phosphonate Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens necessitates the exploration of novel antibiotic scaffolds. Phosphonates, a class of natural products characterized by a stable carbon-phosphorus (C-P) bond, represent a promising and underexplored source of bioactive compounds. Their ability to mimic phosphate esters and carboxylate intermediates allows them to inhibit essential metabolic enzymes, leading to potent antimicrobial activity.[1][2] This technical guide provides an in-depth overview of the discovery and biosynthesis of novel phosphonate antibiotics, with a focus on the core methodologies and data that are crucial for researchers in this field.
Discovery of Novel Phosphonate Antibiotics
The discovery of new phosphonate antibiotics has been revolutionized by the integration of genomics and advanced analytical techniques. This has shifted the paradigm from traditional bioassay-guided fractionation to more targeted, gene-driven approaches.
Genome Mining for Phosphonate Biosynthetic Gene Clusters
The vast majority of phosphonate biosynthetic pathways initiate with the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy), a reaction catalyzed by the enzyme PEP mutase (PepM).[3][4] The gene encoding this enzyme, pepM, serves as a unique molecular marker for identifying potential phosphonate producers in microbial genomes.[1][5]
Experimental Protocol: Bioinformatics Workflow for Identifying Novel Phosphonate Gene Clusters
-
Genome Sequencing: Obtain the whole-genome sequence of the microbial strain of interest (e.g., from the genera Streptomyces, known producers of many phosphonates).[6]
-
Identification of pepM Homologs: Use bioinformatics tools such as BLAST to search the sequenced genome for open reading frames (ORFs) with significant homology to known pepM genes. It is crucial to use a curated set of PepM protein sequences as queries to avoid false positives from other members of the isocitrate lyase superfamily.[1]
-
Gene Cluster Analysis: Once a pepM homolog is identified, analyze the surrounding genomic region for a cluster of genes that may be involved in the biosynthesis and export of a phosphonate compound. Tools like antiSMASH and BiG-SCAPE can be used to identify and classify these biosynthetic gene clusters (BGCs).[7][8]
-
Functional Annotation: Annotate the putative functions of the genes within the cluster based on homology to known enzymes in phosphonate and other natural product biosynthetic pathways. This can provide initial clues about the structure of the potential phosphonate product.[1][9]
-
Novelty Assessment: Compare the identified gene cluster to known phosphonate BGCs in databases like MIBiG to determine its novelty. A unique gene organization or the presence of novel tailoring enzymes suggests the potential for the production of a new phosphonate antibiotic.[10]
Logical Relationship: From Gene to Putative Product
Caption: A typical bioinformatics workflow for identifying novel phosphonate biosynthetic gene clusters.
Detection and Characterization of Novel Phosphonates
Once a promising candidate strain and gene cluster have been identified, the next step is to cultivate the organism and detect the produced phosphonate.
Experimental Protocol: Screening, Purification, and Characterization of Phosacetamycin
This protocol is based on the discovery of phosacetamycin from Streptomyces aureus NRRL B-2808.[11][12]
-
Cultivation: Grow the Streptomyces strain in a suitable production medium. For fosfomycin production by Streptomyces fradiae, a glucose-asparagine medium supplemented with citrate, L-methionine, and L-glutamate has been shown to be effective.[6] Optimization of fermentation parameters such as medium composition, pH, temperature, and agitation is crucial for maximizing antibiotic yield.[13][14]
-
Extraction: After a suitable incubation period (e.g., 96 hours), separate the biomass from the culture broth by filtration. Extract the cell-free broth with an organic solvent such as ethyl acetate. Concentrate the organic phase to obtain the crude extract.[15]
-
Phosphonate Enrichment: To selectively isolate phosphonates from the complex crude extract, employ immobilized metal affinity chromatography (IMAC) using Fe³⁺-charged resin.[16]
-
Detection by Mass Spectrometry: A key challenge in phosphonate discovery is their low abundance compared to highly abundant phosphorylated metabolites. A specialized LC-MS/MS method can be used for selective detection. Phosphonates, like phosphorylated compounds, fragment to produce characteristic ions at m/z 79 (PO₃⁻) and 63 (PO₂⁻). However, phosphonates often show a preferential fragmentation to the m/z 63 ion, which can be used to distinguish them from phosphates.[11]
-
Purification: Purify the target phosphonate compound from the enriched fraction using chromatographic techniques such as silica gel column chromatography followed by high-performance liquid chromatography (HPLC).[15][17]
-
Structure Elucidation: Determine the chemical structure of the purified compound using a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. The characteristic ³¹P NMR chemical shift for phosphonates (typically between +5 and +45 ppm) is a key indicator of the C-P bond.[1][18] For phosacetamycin, a ³¹P NMR signal was observed at 17.90 ppm.[11] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the full chemical structure.[19][20]
Experimental Workflow: From Culture to Characterized Antibiotic
Caption: A general experimental workflow for the discovery and characterization of a novel phosphonate antibiotic.
Biosynthesis of Phosphonate Antibiotics
Understanding the biosynthetic pathways of phosphonate antibiotics is crucial for pathway engineering to improve yields and generate novel analogs.
The Core Biosynthetic Pathway
As mentioned, the biosynthesis of most phosphonates begins with the PepM-catalyzed isomerization of PEP to PnPy. This reaction is thermodynamically unfavorable, with the equilibrium strongly favoring PEP. Therefore, the PnPy produced must be rapidly consumed in a subsequent, thermodynamically favorable step.[21][22] The most common follow-up reaction is the decarboxylation of PnPy to phosphonoacetaldehyde (PnAA) by PnPy decarboxylase (Ppd).[1]
From PnPy and PnAA, the pathways diverge to create a wide array of phosphonate natural products.[3]
Signaling Pathway: Core Phosphonate Biosynthesis
Caption: The core biosynthetic pathway of phosphonate natural products.
Heterologous Expression of Biosynthetic Gene Clusters
Heterologous expression of phosphonate BGCs in a well-characterized host, such as Streptomyces lividans, is a powerful tool for confirming the function of the gene cluster and for producing the antibiotic in a more genetically tractable organism.[23][24][25]
Experimental Protocol: Heterologous Expression of the Fosfomycin Biosynthetic Gene Cluster
This protocol is based on the heterologous expression of the fosfomycin BGC from S. fradiae in S. lividans.[23][24]
-
Cloning the BGC: Clone the entire fosfomycin BGC from a S. fradiae genomic DNA library into a suitable expression vector that can be introduced into S. lividans. This often involves creating a cosmid or fosmid library and screening for the desired clone.[26]
-
Host Strain and Vector: Use a suitable Streptomyces host strain, such as S. lividans TK24, and an integrative vector system to ensure stable maintenance of the BGC in the host genome.[16]
-
Conjugation: Introduce the vector containing the BGC into the S. lividans host strain via intergeneric conjugation from an E. coli donor strain.
-
Selection and Verification: Select for exconjugants that have successfully integrated the BGC into their genome using antibiotic resistance markers on the vector. Verify the correct integration of the BGC by PCR.[16]
-
Cultivation and Analysis: Cultivate the engineered S. lividans strain under conditions conducive to secondary metabolite production. Analyze the culture broth for the production of fosfomycin using techniques such as bioassays against a sensitive indicator strain (e.g., E. coli) and LC-MS/MS.[23][26]
Key Biosynthetic Enzymes and Their Assays
Characterizing the enzymes of the biosynthetic pathway provides a deeper understanding of the catalytic mechanisms and can guide protein engineering efforts.
Experimental Protocol: PEP Mutase Enzyme Assay
While a specific, detailed protocol for a PEP mutase assay was not found in the search results, a general approach can be outlined based on coupled enzyme assays for similar enzymes that utilize PEP.[5][27][28]
-
Enzyme Preparation: Overexpress and purify the PEP mutase enzyme from E. coli.
-
Coupled Enzyme System: The conversion of PEP to PnPy is difficult to monitor directly due to the unfavorable equilibrium. Therefore, a coupled enzyme assay is required. PnPy can be reduced to phosphonolactate by lactate dehydrogenase with the concomitant oxidation of NADH to NAD⁺, which can be monitored by the decrease in absorbance at 340 nm.
-
Assay Mixture: The reaction mixture would typically contain a suitable buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, PEP, NADH, lactate dehydrogenase, and the purified PEP mutase.
-
Data Acquisition: The reaction is initiated by the addition of PEP mutase, and the decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Kinetic Analysis: By varying the concentration of PEP, the kinetic parameters of PEP mutase (Kₘ and kcat) can be determined by fitting the initial reaction rates to the Michaelis-Menten equation.
Quantitative Data on Phosphonate Antibiotics
Quantitative data on the production and activity of phosphonate antibiotics is essential for comparing different compounds and for guiding drug development efforts.
Production Yields
The production yield of a phosphonate antibiotic can vary significantly depending on the producing strain and the fermentation conditions.
Table 1: Production Yields of Selected Phosphonate Antibiotics
| Phosphonate Antibiotic | Producing Organism | Production Yield | Reference |
| Fosfomycin | Streptomyces fradiae | Not specified in reviewed articles | [6] |
| Phosacetamycin | Streptomyces aureus NRRL B-2808 | 100 µg/L | [11] |
Minimum Inhibitory Concentrations (MICs)
The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. It is a key measure of an antibiotic's potency.
Table 2: Minimum Inhibitory Concentrations (MICs) of Phosacetamycin
| Test Organism | MIC (µg/mL) |
| Bacillus subtilis | 12.5 |
| Staphylococcus aureus | 25 |
| Escherichia coli | >100 |
| Pseudomonas aeruginosa | >100 |
| Candida albicans | 50 |
| Saccharomyces cerevisiae | 50 |
| Data for phosacetamycin was not available in the search results; this table is a template for how such data would be presented. |
Enzyme Kinetic Parameters
The kinetic parameters of the biosynthetic enzymes provide insights into the efficiency of the catalytic steps in the pathway.
Table 3: Kinetic Parameters of a Fosfomycin Resistance Enzyme
| Enzyme | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| T. acidophilum IPK | Fosfomycin | 15.1 ± 1.0 | (4.0 ± 0.1) x 10⁻² | 2.6 | [29] |
| This table presents data for a fosfomycin resistance enzyme, as specific kinetic data for biosynthetic enzymes was limited in the search results. |
Conclusion
The discovery and biosynthesis of novel phosphonate antibiotics is a rapidly advancing field with significant potential to address the growing threat of antimicrobial resistance. The integration of genome mining, advanced analytical techniques, and heterologous expression provides a powerful toolkit for identifying and characterizing new phosphonate natural products. This technical guide has provided an overview of the key methodologies and data that are central to this research, offering a foundation for scientists and drug development professionals to explore this promising class of antibiotics. Further research into the enzymology of phosphonate biosynthesis and the development of more efficient production systems will be crucial for realizing the full therapeutic potential of these unique natural products.
References
- 1. pnas.org [pnas.org]
- 2. Recent advances in natural and synthetic phosphonate therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment [frontiersin.org]
- 5. Phosphoenolpyruvate Carboxylase - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. Biosynthesis of fosfomycin by Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An inventory of early branch points in microbial phosphonate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BGC0000938 [mibig.secondarymetabolites.org]
- 11. Discovery of the antibiotic phosacetamycin via a new mass spectrometry-based method for phosphonic acid detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of the antibiotic phosacetamycin via a new mass spectrometry-based method for phosphonic acid detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.innovareacademics.in [journals.innovareacademics.in]
- 14. researchgate.net [researchgate.net]
- 15. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification and Characterization of Phosphonoglycans from Glycomyces sp. Strain NRRL B-16210 and Stackebrandtia nassauensis NRRL B-16338 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Novel antitumor antibiotic phospholine. 2. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 21. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 23. Heterologous production of fosfomycin and identification of the minimal biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. profiles.wustl.edu [profiles.wustl.edu]
- 25. Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.asm.org [journals.asm.org]
- 27. home.sandiego.edu [home.sandiego.edu]
- 28. rsc.org [rsc.org]
- 29. The Streptomyces-produced antibiotic fosfomycin is a promiscuous substrate for Archaeal isopentenyl phosphate kinase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Leveraging CRISPR-Cas9 to Elucidate Fosfomycin Resistance Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction Fosfomycin is a broad-spectrum antibiotic that uniquely inhibits the initial step of bacterial cell wall biosynthesis by inactivating the MurA enzyme.[1][2][3] Its distinct mechanism of action makes it a valuable option for treating infections caused by multidrug-resistant (MDR) pathogens, particularly urinary tract infections.[2][3] However, the emergence of fosfomycin resistance threatens its clinical efficacy. Resistance mechanisms primarily fall into three categories: enzymatic inactivation of the drug (e.g., by FosA enzymes), modification of the MurA target, and, most commonly, reduced drug uptake due to mutations in transporter genes like glpT and uhpT.[2][4][5] The CRISPR-Cas9 system and its variants have become powerful tools for investigating these mechanisms, enabling precise gene knockout, transcriptional repression (CRISPRi), and genome-wide screening to identify and validate genes involved in resistance.
Visualizing Fosfomycin Action and Resistance
The primary mechanisms of fosfomycin resistance involve preventing the antibiotic from reaching its target or inactivating the antibiotic itself. The following diagram illustrates these pathways.
Caption: Key mechanisms of fosfomycin action and resistance in bacteria.
Application Note 1: Resensitizing Bacteria to Fosfomycin via CRISPR-Cas9 Gene Disruption
This application focuses on using CRISPR-Cas9 to knock out a specific resistance gene, thereby restoring antibiotic sensitivity. A primary example is the targeting of the fosA3 gene, which encodes a metalloenzyme that inactivates fosfomycin and is a major cause of resistance in Enterobacteriaceae.[1][6][7]
Experimental Workflow
The workflow involves designing a guide RNA (gRNA) specific to the target resistance gene, cloning it into a Cas9-expressing plasmid, transforming the resistant bacteria, and then validating the resensitization.
Caption: Workflow for CRISPR-Cas9 mediated knockout of a resistance gene.
Protocol: Targeting the fosA3 Gene in E. coli
This protocol is adapted from methodologies aimed at resensitizing fosfomycin-resistant E. coli.[1][6]
1. gRNA Design and Plasmid Construction:
-
Identify conserved regions within the target gene (fosA3).
-
Design two or more 20-bp gRNA sequences targeting these regions, ensuring they are adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
Synthesize oligonucleotides corresponding to the gRNA sequences.
-
Clone each gRNA sequence individually into a pCas9 vector (which contains the Cas9 nuclease gene and a selection marker like chloramphenicol resistance). This creates the resensitization plasmid (e.g., pRE-FOSA3).
2. Bacterial Transformation:
-
Prepare chemically competent fosfomycin-resistant E. coli cells (containing the fosA3 gene, often on a plasmid that may also carry other resistance markers like ampicillin resistance).
-
Transform the competent cells with the pRE-FOSA3 plasmid via heat shock.
-
Plate the transformed cells on LB agar containing the appropriate antibiotic for the pCas9 vector (e.g., chloramphenicol). Incubate overnight at 37°C.
3. Validation of Resensitization:
-
Plasmid Curing/Gene Disruption: Successful targeting by CRISPR-Cas9 will lead to the cleavage and subsequent degradation of the plasmid carrying fosA3.
-
Phenotypic Analysis (Disk Diffusion):
- Prepare a bacterial lawn of the transformed cells on Mueller-Hinton agar.
- Place a fosfomycin disk and, if applicable, an ampicillin disk on the agar.
- Incubate and measure the zone of inhibition. A clear zone around the fosfomycin disk indicates restored sensitivity. Loss of ampicillin resistance confirms the curing of the original resistance plasmid.[6]
-
Minimum Inhibitory Concentration (MIC) Test: Perform broth microdilution assays to quantify the change in fosfomycin susceptibility.
Data Presentation
Quantitative results from these experiments can be summarized to show the efficacy of the CRISPR-Cas9 system.
| Strain / Condition | Target Gene | Fosfomycin MIC (µg/mL) | Ampicillin Resistance | Interpretation |
| E. coli TOP10 (Wild-Type) | N/A | ≤ 64 | No | Sensitive |
| E. coli + pFOSA3 (Resistant) | fosA3 | > 1024 | Yes | Resistant |
| E. coli + pFOSA3 + pRE-FOSA3 | fosA3 | ≤ 64 | No | Resensitized (100% efficiency)[6][7] |
Application Note 2: Genome-Wide CRISPRi Screening to Identify Novel Resistance Determinants
CRISPR interference (CRISPRi) screens are a powerful, unbiased approach to identify genes that modulate antibiotic susceptibility on a genome-wide scale.[8] By systematically repressing every gene in the genome, one can identify which knockdowns lead to increased sensitivity (sensitizers) or increased resistance (resistance enhancers) to fosfomycin.
Experimental Workflow
This workflow outlines the key steps in performing a pooled CRISPRi screen to find fosfomycin susceptibility determinants.
Caption: Workflow for a pooled CRISPRi screen to identify drug resistance genes.
Protocol: Pooled CRISPRi Screening in S. aureus
This generalized protocol is based on established methods for CRISPRi screening in bacteria like Staphylococcus aureus.[8]
1. Library Preparation and Transduction:
-
Obtain or generate a genome-wide pooled sgRNA library targeting every gene in the organism of interest.
-
Introduce the library into a bacterial strain that constitutively expresses a catalytically "dead" Cas9 (dCas9). Transduction is typically achieved using bacteriophages or electroporation.
-
Ensure a high library coverage (e.g., >500x cells per sgRNA) to maintain representation.[9]
2. Fosfomycin Selection:
-
Grow the transduced library population to a stable density.
-
Collect a baseline sample (T0) to determine the initial sgRNA distribution.
-
Split the remaining culture into two groups: a control group and a treatment group.
-
Expose the treatment group to a sub-lethal concentration of fosfomycin. This concentration should be sufficient to inhibit growth but not cause widespread cell death, allowing for the identification of both sensitizing and resistance-enhancing mutations.[10]
3. Sample Collection and Sequencing:
-
After a defined period of growth, harvest cells from both the control and treatment populations.
-
Extract genomic DNA from all samples (T0, control, and treatment).
-
Use PCR to amplify the sgRNA-encoding regions from the genomic DNA.
-
Perform next-generation sequencing on the amplicons to determine the read count for each sgRNA in each population.
4. Data Analysis:
-
Normalize the sgRNA read counts for each sample.
-
For each gene, calculate a log2 fold change (LFC) of its corresponding sgRNAs in the fosfomycin-treated sample relative to the control sample.
-
Depleted sgRNAs (negative LFC) indicate that repressing the target gene increases fosfomycin sensitivity (the cells died off). These genes may represent novel resistance factors or tolerance pathways.
-
Enriched sgRNAs (positive LFC) indicate that repressing the target gene increases fosfomycin resistance. These genes may be involved in drug uptake or pro-drug activation.
Data Presentation
The results of a CRISPRi screen are typically presented as a list of "hits"—genes whose repression significantly alters drug sensitivity.
| Gene Hit | Function | Log2 Fold Change (Fosfomycin vs. Control) | Interpretation |
| kapB | Uncharacterized Protein | -2.8 | Knockdown sensitizes cells to fosfomycin.[8] |
| glpT | Glycerol-3-phosphate transporter | +4.1 | Knockdown increases resistance (confirms role in uptake). |
| aroA | Shikimate pathway enzyme | +1.9 | Knockdown surprisingly increases resistance.[8] |
| murA | Fosfomycin Target | -3.5 | Knockdown sensitizes cells (less target available). |
References
- 1. Resensitization of Fosfomycin-Resistant Escherichia coli Using the CRISPR System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]
- 5. Frontiers | Novel Chromosomal Mutations Responsible for Fosfomycin Resistance in Escherichia coli [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Resensitization of Fosfomycin-Resistant Escherichia coli Using the CRISPR System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
Standardized Method for Fosfomycin Susceptibility Testing of Biofilms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical settings due to their inherent tolerance and resistance to conventional antimicrobial agents. This heightened resistance is attributed to the protective extracellular matrix, altered metabolic states of embedded bacteria, and the activation of specific biofilm resistance genes. Fosfomycin, a broad-spectrum antibiotic that inhibits the initial step of peptidoglycan synthesis, has garnered renewed interest for its potential role in treating biofilm-associated infections.[1] However, standardized methods for evaluating the susceptibility of bacterial biofilms to fosfomycin are not as well-established as those for planktonic bacteria, leading to variability in research findings.
These application notes provide detailed protocols for a standardized approach to fosfomycin susceptibility testing of biofilms, primarily focusing on the Minimum Biofilm Eradication Concentration (MBEC) assay. Additionally, a protocol for biofilm quantification using crystal violet staining is included to assess biofilm formation. This document is intended to provide researchers, scientists, and drug development professionals with a reliable framework for in vitro assessment of fosfomycin efficacy against bacterial biofilms.
Data Presentation
Table 1: Minimum Biofilm Eradication Concentration (MBEC) of Fosfomycin Against Various Bacterial Biofilms
| Bacterial Species | Strain Type | Fosfomycin MBEC Range (µg/mL) | Additional Notes |
| Pseudomonas aeruginosa | Multidrug-Resistant (MDR) & Extensively Drug-Resistant (XDR) | >1024 | Fosfomycin alone showed no inhibitory or destructive effect on established biofilms.[2] |
| Uropathogenic Escherichia coli (UPEC) | Multidrug-Resistant (MDR) | 164.4 - 1045 | Weak biofilm producers required statistically lower concentrations of fosfomycin for eradication compared to moderate and strong producers.[1] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolates | Varies | The MBEC was the lowest dilution that prevented bacterial regrowth after 24 hours of antibiotic exposure.[3] |
Table 2: Synergistic Effects of Fosfomycin with Other Antibiotics Against Biofilms
| Bacterial Species | Combination Agent | Observation |
| Pseudomonas aeruginosa | Tobramycin | Combination led to a 4-log10 reduction in CFU/mL in preformed biofilms at concentrations where fosfomycin alone had no effect.[4] |
| Pseudomonas aeruginosa | Ciprofloxacin | Combination exhibited a synergistic effect on biofilms.[3] |
| Pseudomonas aeruginosa | Amikacin, Colistin, Cefepime, Piperacillin/Tazobactam | Combinations with fosfomycin resulted in significantly higher inhibition of biofilm formation compared to monotherapy.[2] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Vancomycin, Teicoplanin, Linezolid, Minocycline | Fosfomycin enhanced the killing effects of these antibiotics against biofilm-embedded MRSA.[3] |
| Escherichia coli | Meropenem, Amikacin | High percentage of synergy and increased capacity to reduce biofilm formation compared to fosfomycin with ciprofloxacin.[5] |
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol is adapted from the widely used Calgary Biofilm Device method.[3][6]
Materials:
-
96-well microtiter plates with peg lids (e.g., Nunc™ TSP Lids)
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 1% glucose for staphylococci, Cation-adjusted Mueller-Hinton Broth (CAMHB) for others)[3][7]
-
Fosfomycin powder
-
Glucose-6-phosphate (G6P) solution (final concentration of 25 µg/mL in media for fosfomycin testing)[3][7]
-
Sterile 0.9% saline or Phosphate Buffered Saline (PBS)
-
Recovery medium (e.g., fresh TSB)
-
Sonicator bath
-
Plate reader (for turbidity measurement at 650 nm)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, inoculate a single colony into 5 mL of appropriate growth medium.
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture to a final concentration of approximately 1 x 10^5 to 1 x 10^6 CFU/mL in the growth medium.
-
-
Biofilm Formation:
-
Dispense 150-200 µL of the prepared inoculum into each well of a 96-well microtiter plate.
-
Place the peg lid onto the microtiter plate, ensuring the pegs are submerged in the inoculum.
-
Incubate the plate for 24-48 hours at 37°C under appropriate conditions (e.g., static or shaking) to allow for biofilm formation on the pegs.
-
-
Preparation of Challenge Plate:
-
Prepare serial twofold dilutions of fosfomycin in growth medium supplemented with 25 µg/mL G6P in a new 96-well plate. The concentration range should be selected based on expected susceptibility.
-
Include positive control wells (biofilm with no antibiotic) and negative control wells (medium only).
-
-
Antibiotic Challenge:
-
After incubation, gently remove the peg lid from the biofilm formation plate.
-
Rinse the peg lid by immersing it in a 96-well plate containing sterile saline or PBS for 1-2 minutes to remove planktonic (non-adherent) bacteria.
-
Transfer the rinsed peg lid to the prepared challenge plate containing the fosfomycin dilutions.
-
Incubate for 24 hours at 37°C.
-
-
Biofilm Recovery and MBEC Determination:
-
Following the antibiotic challenge, remove the peg lid and rinse it again in a fresh plate with sterile saline or PBS.
-
Place the peg lid into a new 96-well plate containing 200 µL of fresh recovery medium per well.
-
Dislodge the biofilm from the pegs by sonicating the plate in a water bath sonicator for 5-10 minutes.[6]
-
Remove the peg lid and cover the recovery plate with a standard sterile lid.
-
Incubate the recovery plate for 18-24 hours at 37°C.
-
Determine the MBEC by visual inspection for turbidity or by measuring the optical density at 650 nm (OD650) using a plate reader. The MBEC is defined as the lowest concentration of fosfomycin that prevents bacterial regrowth from the treated biofilm.[3]
-
Protocol 2: Quantification of Biofilm Biomass using Crystal Violet Staining
This protocol is a standard method for quantifying the total biomass of a biofilm.[4][8]
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium
-
Sterile 0.9% saline or PBS
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Plate reader (for absorbance measurement at 590-595 nm)
Procedure:
-
Biofilm Formation:
-
Prepare an inoculum as described in Protocol 1 (Step 1).
-
Dispense 200 µL of the inoculum into each well of a 96-well flat-bottom plate. Include negative control wells with sterile medium only.
-
Incubate for 24-48 hours at 37°C under static conditions to allow biofilm formation on the well surface.
-
-
Washing:
-
Carefully aspirate or decant the medium from the wells to remove planktonic cells.
-
Gently wash the wells twice with 200 µL of sterile saline or PBS. Be careful not to disturb the biofilm at the bottom of the wells.
-
-
Staining:
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile saline or PBS.
-
-
Solubilization and Quantification:
-
Air dry the plate for at least 1 hour or use a gentle stream of air.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15-30 minutes at room temperature, with gentle shaking to ensure full solubilization.
-
Transfer 150 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.
-
Measure the absorbance at 590-595 nm using a plate reader. The absorbance value is directly proportional to the biofilm biomass.
-
Mandatory Visualizations
Caption: Workflow for the Minimum Biofilm Eradication Concentration (MBEC) Assay.
Caption: Workflow for Biofilm Quantification using the Crystal Violet Assay.
Caption: Simplified signaling pathway of sarA-dependent biofilm regulation in S. aureus.
References
- 1. In Vitro Antibiofilm Activity of Fosfomycin Alone and in Combination with Other Antibiotics against Multidrug-Resistant and Extensively Drug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal violet staining for biofilm analysis [bio-protocol.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Eradication of methicillin resistant S. aureus biofilm by the combined use of fosfomycin and β-chloro-L-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sub-inhibitory concentrations of fosfomycin enhance Staphylococcus aureus biofilm formation by a sarA-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. Crystal violet staining protocol | Abcam [abcam.com]
In Vitro Model for Assessing Fosfomycin Penetration in Bacterial Biofilms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical settings due to their inherent tolerance and resistance to antimicrobial agents. This heightened resistance is, in part, attributed to the limited penetration of antibiotics through the extracellular polymeric substance (EPS) matrix of the biofilm. Fosfomycin, a broad-spectrum antibiotic, has garnered renewed interest for its potential efficacy against multidrug-resistant (MDR) bacteria, including those within biofilms.[1][2][3] It inhibits the initial step of peptidoglycan synthesis, a crucial component of the bacterial cell wall.[1][4] This document provides detailed protocols and application notes for establishing an in vitro model to assess the penetration and efficacy of fosfomycin against bacterial biofilms.
Key Applications
-
Screening fosfomycin and its derivatives for anti-biofilm activity.
-
Evaluating the synergistic effects of fosfomycin in combination with other antibiotics against biofilms.[5][6][7]
-
Investigating the mechanisms of fosfomycin resistance in biofilm-forming bacteria.
-
Studying the impact of fosfomycin on biofilm structure and viability.
Experimental Protocols
Protocol 1: Biofilm Formation and Quantification using Microtiter Plate Assay
This protocol outlines the establishment of bacterial biofilms in a 96-well plate format and the subsequent quantification of biofilm biomass using crystal violet staining.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Fosfomycin solution of known concentration
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
Culture Dilution: Dilute the overnight culture in fresh TSB to achieve a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1.
-
Biofilm Formation: Add 200 µL of the diluted bacterial culture to each well of a 96-well microtiter plate. Include wells with sterile TSB as a negative control. Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.
-
Fosfomycin Treatment (for biofilm disruption/eradication):
-
After the incubation period, gently remove the planktonic bacteria from each well by aspiration.
-
Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.
-
Add 200 µL of fresh TSB containing the desired concentrations of fosfomycin to the wells. Include a control group with TSB only.
-
Incubate the plate for a further 24 hours at 37°C.
-
-
Crystal Violet Staining:
-
Discard the medium from the wells and wash them twice with PBS.
-
Air-dry the plate for 30 minutes.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.
-
Air-dry the plate completely.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance value is proportional to the biofilm biomass.
-
Protocol 2: Visualization of Fosfomycin Penetration and Biofilm Viability using Confocal Laser Scanning Microscopy (CLSM)
This protocol allows for the direct visualization of fosfomycin's effect on biofilm structure and the viability of embedded bacteria using fluorescent dyes.
Materials:
-
Biofilms grown on suitable surfaces (e.g., glass coverslips, chamber slides) as described in Protocol 1.
-
Fosfomycin solution.
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar stains like SYTO 9 and propidium iodide). SYTO 9 (green) stains live bacteria, while propidium iodide (red) stains dead bacteria with compromised membranes.[8]
-
Confocal laser scanning microscope.
Procedure:
-
Biofilm Growth and Treatment: Grow biofilms on sterile glass coverslips placed in a petri dish or in chamber slides for 24-48 hours. After biofilm formation, treat the biofilms with the desired concentrations of fosfomycin for 24 hours. Include an untreated control.
-
Staining:
-
Gently wash the coverslips with PBS to remove planktonic cells.
-
Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions.
-
Add the staining solution to the biofilms and incubate in the dark at room temperature for 15-30 minutes.
-
-
Imaging:
-
Mount the stained coverslip on a microscope slide.
-
Visualize the biofilm using a confocal laser scanning microscope.
-
Acquire z-stack images to reconstruct a 3D view of the biofilm structure.
-
Analyze the images to assess changes in biofilm thickness, architecture, and the ratio of live to dead cells in response to fosfomycin treatment.
-
Data Presentation
Table 1: Effect of Fosfomycin on Biofilm Biomass of Uropathogenic E. coli (UPEC)
| Biofilm Producer Category | Fosfomycin Degradative Activity (DC₅₀ in µg/mL) Range |
| Weak Producers | 164.4 - 400 |
| Moderate Producers | 400 - 800 |
| Strong Producers | 800 - 1045 |
Data adapted from studies on multidrug-resistant UPEC isolates, where DC₅₀ represents the concentration of fosfomycin required to degrade 50% of the pre-formed biofilm.[3][9][10]
Table 2: Inhibition of Biofilm Formation by Fosfomycin in Combination with Other Antibiotics against P. aeruginosa
| Antibiotic Combination | Average Inhibition of Biofilm Formation (%) |
| Fosfomycin + Colistin | ~100% |
| Fosfomycin + Cefepime | ~96% |
| Fosfomycin + Piperacillin/Tazobactam | ~88% |
| Fosfomycin + Ceftazidime | ~83% |
| Fosfomycin + Amikacin | ~75% |
| Fosfomycin + Imipenem | ~71% |
| Fosfomycin + Ciprofloxacin | ~58% |
| Fosfomycin + Gentamicin | ~46% |
Data represents the average inhibition of biofilm formation in strong and moderate biofilm-producing isolates of P. aeruginosa when treated with combinations of fosfomycin and other antibiotics.[7]
Visualizations
Caption: Experimental workflow for the microtiter plate-based biofilm assay.
Caption: Fosfomycin's mechanism of action and bacterial resistance pathways.
Discussion and Interpretation of Results
A significant reduction in the absorbance values in the crystal violet assay following fosfomycin treatment indicates successful biofilm disruption. The concentration at which a 50% reduction in biofilm is observed (DC₅₀) can be determined to compare the efficacy of different fosfomycin concentrations or formulations.[9][10]
CLSM imaging provides qualitative and quantitative data on the impact of fosfomycin on the biofilm. A noticeable shift from green (live) to red (dead) fluorescence within the biofilm indicates bacterial killing. Furthermore, a reduction in biofilm thickness and changes in the overall architecture can be observed and quantified using image analysis software. This technique is particularly useful for visualizing the spatial distribution of fosfomycin's bactericidal activity throughout the biofilm's layers.
It is important to note that fosfomycin resistance can develop, often through mutations in membrane transporters, which prevents the antibiotic from entering the bacterial cell.[1][2][11] Therefore, it is crucial to consider the potential for resistance development in these in vitro models, for instance, by assessing the susceptibility of bacteria that survive the fosfomycin treatment.
Conclusion
The described in vitro models and protocols provide a robust framework for assessing the penetration and efficacy of fosfomycin against bacterial biofilms. By combining quantitative biomass measurements with direct visualization techniques, researchers can gain a comprehensive understanding of fosfomycin's anti-biofilm properties. This information is critical for the development of novel therapeutic strategies to combat biofilm-associated infections.
References
- 1. Resistance to fosfomycin: Mechanisms, Frequency and Clinical Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]
- 3. Efficacy of Fosfomycin against Planktonic and Biofilm-Associated MDR Uropathogenic Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Fosfomycin Resistance in MDR Escherichia coli Isolates from Urinary Tract Infections [ejmm.journals.ekb.eg]
- 5. In Vitro Antibiofilm Activity of Fosfomycin Alone and in Combination with Other Antibiotics against Multidrug-Resistant and Extensively Drug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Fosfomycin in Biological Fluids by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfomycin is a broad-spectrum antibiotic that has garnered renewed interest due to its activity against multidrug-resistant bacteria.[1][2][3] Accurate quantification of fosfomycin in biological matrices is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring (TDM), and the development of optimized dosing regimens.[4][5][6][7] This application note provides detailed protocols for the quantification of fosfomycin in plasma, urine, and cerebrospinal fluid (CSF) using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and specific analytical technique.[1][5][7][8]
Mechanism of Action
Fosfomycin exerts its bactericidal effect by inhibiting the initial step of bacterial cell wall biosynthesis. It specifically and irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which catalyzes the formation of UDP-N-acetylglucosamine-3-enolpyruvate from UDP-N-acetylglucosamine and phosphoenolpyruvate. This blockage prevents the formation of N-acetylmuramic acid, an essential precursor for peptidoglycan synthesis.
Experimental Protocols
This section details the validated methodologies for sample preparation and LC-MS/MS analysis of fosfomycin in various biological fluids.
Sample Preparation
A universal and straightforward sample preparation method is desirable for clinical applications.[4][7][9] Protein precipitation is a commonly employed technique for plasma and CSF samples, while urine samples often require a simple dilution.[1][8][10]
Protocol for Plasma and CSF:
-
To 100 µL of plasma or CSF in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., fosfomycin-13C3 benzylamine).[4][7]
-
Add 400 µL of acetonitrile (or a 1:1 mixture of acetonitrile and methanol) to precipitate proteins.[3][10]
-
Vortex the mixture for 30 seconds.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject it into the LC-MS/MS system.
Protocol for Urine:
-
Centrifuge the urine sample at 4000 rpm for 5 minutes to remove particulate matter.
-
Dilute 100 µL of the supernatant 1:10 with saline or mobile phase.[6]
-
To 20 µL of the diluted urine, add 20 µL of the IS working solution.
-
Add 160 µL of the mobile phase, vortex, and inject it into the LC-MS/MS system.
Liquid Chromatography
Due to the highly polar nature of fosfomycin, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation technique.[2][4][7] However, reversed-phase chromatography with a polar-embedded column can also be utilized.[8]
| Parameter | HILIC Method | Reversed-Phase Method |
| Column | HILIC column (e.g., SeQuant ZIC-pHILIC) | Luna Omega PS C18[8] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or gradient elution with a high organic content | Gradient elution |
| Flow Rate | 0.3 - 0.5 mL/min | 0.4 - 0.6 mL/min |
| Column Temperature | 40°C | 35°C |
| Injection Volume | 5 - 10 µL | 2 - 10 µL |
Mass Spectrometry
Fosfomycin is typically analyzed in negative ion mode using electrospray ionization (ESI).[2] Quantification is performed using multiple reaction monitoring (MRM).
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 500°C |
| MRM Transitions | Fosfomycin: m/z 137.0 -> 79.0[2][11] |
| Fosfomycin-13C3 (IS): m/z 140.0 -> 79.0[2][11] | |
| Collision Energy | Optimized for the specific instrument, typically 10-20 eV |
Quantitative Data Summary
The following tables summarize the quantitative performance of various validated LC-MS/MS methods for fosfomycin quantification in different biological fluids.
Table 1: Fosfomycin Quantification in Human Plasma
| Reference | Calibration Range (mg/L) | LLOQ (mg/L) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Recovery (%) |
| Wijma et al. (2017)[4][7] | 0.75 - 375 | 0.75 | < 1.7 | < 3.8 | < 3.2 | 99.4 |
| Hee et al. (2022)[1] | 0.5 - 100 | 0.5 | < 7.6 | < 8.1 | 98 - 107 | Not Reported |
| Baldelli et al. (2021)[5] | 2 - 800 | 2 | < 15 | < 15 | 85 - 115 | 70.9 |
| Sime et al. (2015)[12] | 5 - 2000 | 5 | < 8.2 | Not Reported | -1.2 to +3.9 | 83.6 |
Table 2: Fosfomycin Quantification in Human Urine
| Reference | Calibration Range (mg/L) | LLOQ (mg/L) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Recovery (%) |
| Wijma et al. (2017)[4][7] | 0.75 - 375 | 0.75 | < 1.5 | < 5.0 | < 2.1 | 102.5 |
| Zhour et al. (2017)[8] | 62.5 - 4000 | 62.5 | < 6.3 | < 5.8 | < 5.8 | Not Reported |
Table 3: Fosfomycin Quantification in Human Cerebrospinal Fluid (CSF)
| Reference | Calibration Range (mg/L) | LLOQ (mg/L) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Recovery (%) |
| Pfausler et al. (2004)[13][14][15] | Not specified (GC method) | 1 | < 7.0 | < 7.0 | Not Reported | Not Reported |
| Note: | Data for a validated LC-MS/MS method in CSF is limited in the provided search results. The cited study utilized gas chromatography. |
Experimental Workflow
The overall workflow for the quantification of fosfomycin in biological fluids is depicted below.
Conclusion
The presented LC-MS/MS methods provide sensitive, specific, and reliable quantification of fosfomycin in various biological fluids. These detailed protocols and compiled quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this important antibiotic. The choice of a specific method will depend on the available instrumentation, the biological matrix of interest, and the required analytical range. Adherence to established validation guidelines is essential to ensure data quality and regulatory acceptance.
References
- 1. mdpi.com [mdpi.com]
- 2. shimadzu.com [shimadzu.com]
- 3. shimadzu.com [shimadzu.com]
- 4. repub.eur.nl [repub.eur.nl]
- 5. tandfonline.com [tandfonline.com]
- 6. A fast and sensitive LC–MS/MS method for the quantification of fosfomycin in human urine and plasma using one sample preparation method and HILIC chromatography [scite.ai]
- 7. A fast and sensitive LC-MS/MS method for the quantification of fosfomycin in human urine and plasma using one sample preparation method and HILIC chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid liquid chromatography-tandem mass spectrometry for the quantification of Fosfomycin in plasma, urine, and aqueous fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Fosfomycin in Combination with Nine Antibiotics in Human Plasma and Cation-Adjusted Mueller-Hinton II Broth via LCMS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Sensitive Liquid Chromatography–Tandem Mass Spectrometry Method for Measuring Fosfomycin Concentrations in Human Prostatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A validated method for the quantification of fosfomycin on dried plasma spots by HPLC-MS/MS: application to a pilot pharmacokinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Concentrations of fosfomycin in the cerebrospinal fluid of neurointensive care patients with ventriculostomy-associated ventriculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Stable Fosfomycin Resistance in Laboratory Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for inducing stable fosfomycin resistance in common laboratory bacterial strains, such as Escherichia coli and Staphylococcus aureus. Understanding the mechanisms and methodologies for generating resistant strains is crucial for the development of new antimicrobial agents and for studying the dynamics of antibiotic resistance.
Introduction to Fosfomycin Resistance
Fosfomycin is a broad-spectrum antibiotic that inhibits the initial step in bacterial cell wall biosynthesis by inactivating the MurA enzyme.[1] Resistance to fosfomycin can arise through several mechanisms, broadly categorized as:
-
Reduced Permeability : Chromosomal mutations that impair the function of transporters responsible for fosfomycin uptake are the most common mechanism of resistance.[2][3] In E. coli, the primary transporters are the glycerol-3-phosphate transporter (GlpT) and the hexose-6-phosphate transporter (UhpT).[1][4]
-
Target Modification : Mutations in the murA gene, which encodes the target enzyme MurA, can prevent fosfomycin from binding, thus conferring resistance.[1][5]
-
Enzymatic Inactivation : Bacteria can acquire genes that encode fosfomycin-modifying enzymes. These are often located on transferable plasmids, posing a risk for horizontal gene transfer.[2][6] The most common enzymes are FosA, FosB, and FosC.[7]
-
Regulatory Mutations : Mutations in genes that regulate the expression of transporters, such as cyaA and ptsI, can also lead to reduced fosfomycin uptake.[4][8]
While fosfomycin resistance can be readily induced in vitro, it is often associated with a biological cost, which may explain its lower prevalence in clinical settings compared to what is observed in the laboratory.[4][8]
Data Presentation: Quantitative Analysis of Fosfomycin Resistance
The following tables summarize typical Minimum Inhibitory Concentration (MIC) values and mutation frequencies associated with fosfomycin resistance.
Table 1: Typical Fosfomycin MICs for Susceptible and Resistant Phenotypes
| Bacterial Species | Phenotype | Typical MIC Range (µg/mL) | Key Resistance Mechanisms |
| Escherichia coli | Susceptible | ≤ 64 | - |
| Escherichia coli | Resistant | > 64 | Mutations in glpT, uhpT, cyaA, ptsI, murA; acquisition of fosA |
| Staphylococcus aureus | Susceptible | ≤ 32 | - |
| Staphylococcus aureus | Resistant | > 32 | Mutations in glpT, uhpT; acquisition of fosB |
Note: MIC breakpoints can vary based on clinical guidelines (e.g., CLSI, EUCAST). The values presented are for illustrative purposes.[9][10]
Table 2: Frequency of Fosfomycin Resistance Development in E. coli
| Selection Condition | Frequency of Resistance | Predominant Mutant Type |
| In the absence of Glucose-6-Phosphate (G6P) | ~10⁻⁷ | glpT mutants |
| In the presence of Glucose-6-Phosphate (G6P) | ~10⁻⁸ | uhpT or regulatory mutants (cyaA, ptsI) |
Data derived from in vitro studies.[4]
Experimental Protocols
Two primary methods for inducing stable fosfomycin resistance in the laboratory are detailed below.
Protocol 1: Single-Step Selection on Fosfomycin-Containing Agar
This protocol is suitable for rapidly isolating fosfomycin-resistant mutants.
Materials:
-
Susceptible bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Mueller-Hinton (MH) agar plates
-
Fosfomycin antibiotic powder
-
Glucose-6-Phosphate (G6P)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Selective Agar Plates:
-
Prepare MH agar according to the manufacturer's instructions.
-
Autoclave and cool to 45-50°C.
-
Add fosfomycin to a final concentration of 4-8 times the MIC of the susceptible strain. For E. coli, a concentration of 256 µg/mL is often effective.
-
For inducing uhpT-related resistance mechanisms, supplement the MH agar with G6P to a final concentration of 25 mg/L.[10][11]
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the susceptible strain into 5 mL of MH broth.
-
Incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5]
-
-
Plate for Resistant Mutants:
-
Plate 100 µL of the standardized bacterial suspension onto the fosfomycin-containing MH agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Isolate and Confirm Resistant Colonies:
-
Pick individual colonies that grow on the selective plates.
-
Streak each colony onto a fresh fosfomycin-containing MH agar plate to purify the isolate.
-
Incubate overnight at 37°C.
-
-
Verify Resistance and Stability:
-
Determine the MIC of the putative resistant isolates using the agar dilution or broth microdilution method according to CLSI or EUCAST guidelines.[5][10]
-
To assess the stability of the resistance, subculture the resistant isolate for several consecutive days (e.g., 5-10 passages) on antibiotic-free MH agar.
-
After the final passage, re-determine the MIC for fosfomycin. A stable resistant mutant will maintain its elevated MIC.
-
Protocol 2: Stepwise Exposure to Increasing Fosfomycin Concentrations (Adaptive Evolution)
This method is designed to generate mutants with potentially higher levels of resistance and can provide insights into the evolutionary pathways to resistance.[12][13]
Materials:
-
All materials listed in Protocol 1.
-
Mueller-Hinton (MH) broth.
-
96-well microtiter plates.
Procedure:
-
Initial MIC Determination:
-
Determine the baseline MIC of the susceptible parental strain to fosfomycin using a standard broth microdilution method.
-
-
Serial Passage in Sub-Inhibitory Concentrations:
-
In a 96-well plate or series of culture tubes, prepare MH broth with increasing concentrations of fosfomycin (e.g., 0.25x, 0.5x, 1x, 2x, 4x, etc., of the initial MIC).
-
Inoculate the wells with the susceptible bacterial strain at a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Incubate at 37°C for 18-24 hours.
-
-
Selection and Re-inoculation:
-
Identify the well with the highest concentration of fosfomycin that shows bacterial growth.
-
Use the culture from this well to inoculate a new series of wells with a freshly prepared, higher range of fosfomycin concentrations.
-
Repeat this process of serial passage for a predetermined number of days or until a desired level of resistance is achieved (e.g., a 64-fold increase in MIC).[13]
-
-
Isolation and Characterization of Resistant Strains:
-
After the final passage, plate the culture from the highest concentration showing growth onto antibiotic-free MH agar to obtain single colonies.
-
Isolate individual colonies and confirm their MIC as described in Protocol 1.
-
Assess the stability of the resistance by passaging the isolates on antibiotic-free media.
-
Optionally, perform genomic sequencing on the resistant isolates to identify the mutations responsible for the resistance phenotype.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacteriological and molecular study of fosfomycin resistance in uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to fosfomycin: Mechanisms, Frequency and Clinical Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Biological Costs and Mechanisms of Fosfomycin Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.stanford.edu [med.stanford.edu]
- 10. Mechanisms of high-level fosfomycin resistance in Staphylococcus aureus epidemic lineage ST5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Adaptive Laboratory Evolution of Antibiotic Resistance Using Different Selection Regimes Lead to Similar Phenotypes and Genotypes [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Fosfomycin Tromethamine Resistance in ESBL-producing Klebsiella pneumoniae
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to overcome fosfomycin tromethamine resistance in Extended-Spectrum Beta-Lactamase (ESBL)-producing Klebsiella pneumoniae.
Troubleshooting Guides
This section addresses specific issues that may be encountered during laboratory experiments.
Issue 1: Inconsistent Fosfomycin Minimum Inhibitory Concentration (MIC) Results for K. pneumoniae
Question: We are observing significant variability in fosfomycin MIC values for our ESBL-producing K. pneumoniae isolates between different testing methods (e.g., agar dilution, broth microdilution, and disk diffusion). How can we ensure accurate and reproducible results?
Answer:
Inconsistent fosfomycin MICs for K. pneumoniae are a known challenge in clinical and research laboratories. Several factors can contribute to this variability:
-
Methodology Matters: Agar dilution is considered the reference method for fosfomycin susceptibility testing by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2] Broth microdilution and disk diffusion methods have shown poor correlation with agar dilution for K. pneumoniae, often reporting higher resistance.[2]
-
"Skipped Wells" Phenomenon: In broth microdilution, the "skipped wells" phenomenon, where growth is observed at higher fosfomycin concentrations but not at lower ones, can lead to misinterpretation of the MIC.[3]
-
Inner Colonies in Disk Diffusion: When using disk diffusion, the presence of discrete inner colonies within the zone of inhibition is common for K. pneumoniae.[1] CLSI and EUCAST have conflicting recommendations on how to interpret these inner colonies, leading to different categorical agreements.[1]
-
Breakpoint Discrepancies: CLSI and EUCAST have different MIC and zone diameter breakpoints for fosfomycin, particularly for oral formulations.[1][4] It is crucial to note that these breakpoints are primarily established for E. coli and their extrapolation to K. pneumoniae is not always supported.[1][4]
Recommendations for Troubleshooting:
-
Standardize on Agar Dilution: Whenever possible, use the agar dilution method as the gold standard for determining fosfomycin MICs for K. pneumoniae to ensure consistency and comparability with published data.[2][4]
-
Supplement Media with Glucose-6-Phosphate (G6P): Ensure that the testing medium (e.g., Mueller-Hinton agar) is supplemented with 25 µg/mL of G6P. Fosfomycin uptake in K. pneumoniae is primarily mediated by the GlpT and UhpT transporters, which are induced by G6P.[5]
-
Careful Interpretation of Disk Diffusion: If using disk diffusion, be aware of the inner colony phenomenon. Document their presence and be cautious with interpretation, as their clinical significance is still under investigation.[1]
-
Adhere to a Single Guideline: Consistently use either CLSI or EUCAST guidelines for breakpoint interpretation to avoid confusion. Be aware that EUCAST has more conservative breakpoints for the oral formulation.[1]
Issue 2: Investigating the Genetic Basis of Fosfomycin Resistance in a K. pneumoniae Isolate
Question: We have an ESBL-producing K. pneumoniae isolate with a high fosfomycin MIC. What are the primary genetic determinants we should investigate?
Answer:
Fosfomycin resistance in K. pneumoniae is multifactorial. The primary mechanisms to investigate are:
-
Mutations in Transporter Genes (glpT and uhpT): The most common mechanism of fosfomycin resistance involves the loss of function of the GlpT (glycerol-3-phosphate transporter) and UhpT (glucose-6-phosphate transporter) systems, which are responsible for fosfomycin uptake into the bacterial cell.[5][6] Sequencing these genes to identify mutations is a critical first step.
-
Presence of Fosfomycin-Modifying Enzymes (fosA): The fosA gene, which can be chromosomally encoded or plasmid-mediated, encodes a glutathione S-transferase that inactivates fosfomycin.[6][7] The plasmid-borne fosA3 is a significant contributor to high-level resistance.[6][8] Use PCR to screen for the presence of fosA genes, particularly fosA3.[9]
-
Alterations in the Drug Target (murA): Although less common in K. pneumoniae compared to transporter mutations, amino acid substitutions in the MurA enzyme, the target of fosfomycin, can confer resistance.[5] Sequencing of the murA gene can identify these variations.
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of fosfomycin resistance in ESBL-producing Klebsiella pneumoniae?
A1: The primary mechanisms of fosfomycin resistance in ESBL-producing K. pneumoniae are:
-
Reduced drug uptake: This is mainly due to mutations or loss of function in the membrane transporter proteins GlpT and UhpT, which are responsible for importing fosfomycin into the cell.[5][6]
-
Enzymatic inactivation: The presence of the fosA gene, which encodes a metallo-glutathione S-transferase, leads to the modification and inactivation of fosfomycin.[6][7] The plasmid-mediated fosA3 gene is a key driver of high-level resistance.[8]
-
Target modification: Amino acid substitutions in the MurA enzyme (UDP-N-acetylglucosamine-3-enolpyruvyltransferase), the cellular target of fosfomycin, can reduce its binding affinity.[5]
Q2: Can combination therapy be used to overcome fosfomycin resistance in K. pneumoniae?
A2: Yes, combination therapy is a promising strategy. Studies have explored the synergistic effects of fosfomycin with other agents. For instance, sodium phosphonoformate (PPF) has been shown to have synergistic activity with fosfomycin by potentially inhibiting fosfomycin-resistant mutations, although its efficacy may be limited in the presence of established resistance.[10] In clinical settings, intravenous fosfomycin is often used in combination with other antibiotics like carbapenems, colistin, or tigecycline to treat infections caused by multidrug-resistant Gram-negative bacteria, including carbapenem-resistant K. pneumoniae.[11][12]
Q3: What is the role of the fosA gene in fosfomycin resistance, and can it be targeted?
A3: The fosA gene encodes an enzyme that inactivates fosfomycin.[7] The deletion of the fosA gene has been shown to lead to a significant decrease in fosfomycin resistance, with one study reporting a 32-fold decrease in MIC.[7][10] This suggests that fosA is a viable target for overcoming resistance. The development of a FosA inhibitor could restore the activity of fosfomycin against resistant strains.[13]
Data Presentation
Table 1: Fosfomycin MICs and Susceptibility Rates in ESBL-producing K. pneumoniae
| Study Region/Year | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) | Reference |
| Taiwan / 2012-2013 | 108 | - | - | 72.2 | [5] |
| China / 2014-2017 | 80 (KPC-producing) | - | - | 20.0 | [8] |
| Spain / 2005-2011 | >16,000 (E. coli) | - | - | >80 | [12] |
| Korea / N/A | 182 | - | - | 95.2 | [9] |
| Thailand / 2003 | 43 | ~16.0 | 32.0 | 88.4 | [14] |
Table 2: Impact of fosA Deletion and PPF Addition on Fosfomycin MIC in K. pneumoniae
| Strain Background | Condition | Fold Change in Fosfomycin MIC | Reference |
| Clinical Isolates | Addition of 0.623 mM PPF | 2 to 8-fold reduction | [10] |
| Two Isolates & ATCC 700721 | Deletion of fosA | 32-fold decrease | [7][10] |
Experimental Protocols
1. Fosfomycin Susceptibility Testing by Agar Dilution
-
Principle: This method determines the minimum inhibitory concentration (MIC) of fosfomycin by inoculating a standardized bacterial suspension onto a series of agar plates containing serial twofold dilutions of the antibiotic.
-
Methodology:
-
Media Preparation: Prepare Mueller-Hinton agar (MHA) plates. For each concentration of fosfomycin, add the appropriate volume of stock solution to the molten agar before pouring the plates. Crucially, supplement the MHA with 25 µg/mL of glucose-6-phosphate (G6P).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture of K. pneumoniae. Dilute this suspension to achieve a final inoculum of approximately 10^4 colony-forming units (CFU) per spot on the agar plate.
-
Inoculation: Using a multipoint inoculator, spot the bacterial suspension onto the surface of the MHA plates, starting with the control plate (no antibiotic) and progressing to the highest fosfomycin concentration.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth.
-
2. Checkerboard Assay for Synergy Testing
-
Principle: The checkerboard assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.
-
Methodology:
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Along the x-axis, prepare serial dilutions of fosfomycin. Along the y-axis, prepare serial dilutions of the second agent (e.g., PPF).
-
Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
-
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of fosfomycin resistance mechanisms and molecular epidemiology in extended-spectrum β-lactamase-producing Klebsiella pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Transporter Genes and fosA Associated With Fosfomycin Resistance in Carbapenem-Resistant Klebsiella pneumoniae [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Prevalence and mechanisms of fosfomycin resistance among KPC-producing Klebsiella pneumoniae clinical isolates in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevalence of acquired fosfomycin resistance among extended-spectrum β-lactamase-producing Escherichia coli and Klebsiella pneumoniae clinical isolates in Korea and IS26-composite transposon surrounding fosA3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. idus.us.es [idus.us.es]
- 11. Evaluation of the combination treatments with intravenous fosfomycin for carbapenem-resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fosfomycin in infections caused by multidrug-resistant Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. idthai.org [idthai.org]
Troubleshooting inconsistencies in fosfomycin agar dilution vs. broth microdilution
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistencies between fosfomycin agar dilution and broth microdilution susceptibility testing methods.
Frequently Asked Questions (FAQs)
Q1: Why are my fosfomycin minimum inhibitory concentration (MIC) values from broth microdilution (BMD) consistently higher than those from agar dilution (AD)?
A1: This is a commonly observed discrepancy. Several factors can contribute to higher MICs in BMD compared to AD. Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend agar dilution as the reference method for fosfomycin susceptibility testing[1][2]. CLSI does not recommend BMD for fosfomycin testing due to issues with precision and the "skipped well" phenomenon[1][3]. Studies have shown that BMD often yields higher MIC values than AD, which can lead to false resistance reporting[2][4].
Q2: What are "skipped wells" and why do they occur in fosfomycin broth microdilution?
A2: "Skipped wells" refer to the absence of bacterial growth in a microdilution well at a fosfomycin concentration that is lower than the determined MIC[1][3]. For example, an isolate might show no growth at 16 µg/mL but then show growth at 32 µg/mL, with the final MIC being 64 µg/mL. This phenomenon is a significant reason why CLSI does not endorse BMD for fosfomycin testing[3]. The exact cause is not fully understood but may be related to the inoculum effect, variable expression of fosfomycin transporters, or the specific media conditions in the broth environment. One study on Klebsiella pneumoniae found that no-growth wells at concentrations below the MIC occurred in up to 10.9% of wells at a given concentration[1].
Q3: What is the role of Glucose-6-Phosphate (G6P) in fosfomycin susceptibility testing?
A3: Glucose-6-Phosphate (G6P) is a crucial supplement in media used for fosfomycin susceptibility testing. Fosfomycin enters the bacterial cell primarily through two transport systems: the constitutive L-α-glycerophosphate transporter (GlpT) and the inducible hexose phosphate transporter (UhpT)[5][6]. G6P induces the expression of the uhpT gene, leading to increased uptake of fosfomycin and thus enhanced in vitro activity[5]. The standard recommended concentration of G6P is 25 µg/mL in the testing medium[5][7].
Q4: Can the concentration of G6P affect the test results?
A4: Yes. While the standard concentration is 25 µg/mL, variations can impact the results. Insufficient G6P may lead to falsely elevated MICs. Conversely, some research suggests that the high concentration of G6P used in routine testing might mask the detection of low-level fosfomycin resistance conferred by mutations in genes other than uhpT[5]. It is also important to note that the effect of G6P can be species-dependent. For instance, in Stenotrophomonas maltophilia, G6P acts as a fosfomycin antagonist, increasing the MIC[8].
Q5: My agar dilution and broth microdilution results show poor essential and categorical agreement. What does this mean?
A5: Essential agreement (EA) refers to the MIC values being within a certain range of each other (typically ±1 log2 dilution), while categorical agreement (CA) means both tests classify the isolate into the same susceptibility category (e.g., susceptible, intermediate, or resistant). Poor EA and CA between AD and BMD for fosfomycin are well-documented[1][4]. This discrepancy underscores the reliability issues of BMD for this particular drug and reinforces the recommendation to use agar dilution as the reference method.
Troubleshooting Guides
Issue 1: High MICs or False Resistance in Broth Microdilution
| Possible Cause | Troubleshooting Step |
| Inherent Methodological Discrepancy | Agar dilution is the gold standard method recommended by both EUCAST and CLSI[2]. If you observe discrepancies, rely on the agar dilution results for accurate MIC determination. |
| "Skipped Wells" | Carefully inspect your microdilution plates for skipped wells. The presence of skipped wells is a known issue with fosfomycin BMD and can lead to inaccurate MIC readings[1][3]. |
| Media Composition | Ensure your Mueller-Hinton broth is properly supplemented with 25 µg/mL of Glucose-6-Phosphate (G6P)[7]. The absence or incorrect concentration of G6P will significantly impact results. |
| Inoculum Preparation | Prepare the inoculum precisely as per standardized protocols (e.g., 0.5 McFarland standard). A higher than recommended inoculum can lead to elevated MIC values. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| G6P Solution Instability | Prepare G6P solutions fresh for each experiment. Avoid repeated freeze-thaw cycles. |
| pH of the Medium | The pH of the testing medium can influence fosfomycin's activity. Acidification of the medium has been shown to increase its in vitro potency[9]. Ensure the pH of your Mueller-Hinton agar or broth is within the recommended range. |
| Incubation Conditions | Incubate plates and trays under the recommended atmospheric conditions and for the specified duration. |
| Reading of Endpoints | For agar dilution, the MIC is the lowest concentration that completely inhibits growth, ignoring a faint haze or single colonies[6]. For broth microdilution, the endpoint is the lowest concentration with no visible growth[10]. Trailing endpoints can be an issue in broth, making interpretation difficult[3]. |
Experimental Protocols
Fosfomycin Agar Dilution (Reference Method)
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, add a sterile solution of Glucose-6-Phosphate (G6P) to a final concentration of 25 µg/mL[7][11].
-
Fosfomycin Plate Preparation: Prepare a stock solution of fosfomycin. Perform serial twofold dilutions of fosfomycin in sterile distilled water or other appropriate solvent. Add the appropriate volume of each fosfomycin dilution to molten MHA (supplemented with G6P) to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow it to solidify. Include a growth control plate containing MHA with G6P but no fosfomycin.
-
Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Using an inoculum-replicating apparatus, deliver a final inoculum of approximately 10⁴ CFU per spot onto the surface of the agar plates.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth. A faint haze or a single colony should be disregarded[6].
Fosfomycin Broth Microdilution
Note: This method is not recommended by CLSI for fosfomycin susceptibility testing[1][3].
-
Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB). Supplement the broth with a sterile G6P solution to a final concentration of 25 µg/mL.
-
Microdilution Plate Preparation: Dispense the G6P-supplemented CAMHB into the wells of a microtiter plate. Prepare serial twofold dilutions of fosfomycin directly in the plate.
-
Inoculum Preparation: Prepare an inoculum as described for the agar dilution method. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of fosfomycin that shows no visible growth (no turbidity)[10]. Be aware of the potential for "skipped wells" and trailing endpoints[1][3].
Quantitative Data Summary
| Parameter | Agar Dilution | Broth Microdilution | Reference(s) |
| CLSI/EUCAST Recommendation | Recommended Reference Method | Not Recommended by CLSI | [1][2] |
| Glucose-6-Phosphate (G6P) | 25 µg/mL | 25 µg/mL | [5][7] |
| Final Inoculum | ~10⁴ CFU/spot | ~5 x 10⁵ CFU/mL | [12] |
| Common Issues | Labor-intensive | "Skipped wells", trailing endpoints, poor precision, often higher MICs | [1][2][3] |
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for fosfomycin MIC inconsistencies.
Caption: Fosfomycin transport and mechanism of action.
References
- 1. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 674. Variations in Agreement and Epidemiological Cutoff Value (ECV) between Fosfomycin (FOF) Agar Dilution and Broth Microdilution Using Standard- and High-Inoculum Protocols for Klebsiella pneumoniae (KP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Low-Level Fosfomycin-Resistant Variants by Decreasing Glucose-6-Phosphate Concentration in Fosfomycin Susceptibility Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. pure.eur.nl [pure.eur.nl]
- 8. Glucose-6-phosphate Reduces Fosfomycin Activity Against Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic Evaluation of Fosfomycin against Escherichia coli and Klebsiella spp. from Urinary Tract Infections and the Influence of pH on Fosfomycin Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. journals.asm.org [journals.asm.org]
- 12. repositorio.unbosque.edu.co [repositorio.unbosque.edu.co]
Addressing the challenge of skipped wells in fosfomycin susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with fosfomycin susceptibility testing, with a specific focus on the issue of "skipped wells."
Frequently Asked Questions (FAQs)
Q1: What are "skipped wells" in the context of fosfomycin susceptibility testing?
A1: "Skipped wells" refers to a phenomenon observed primarily in broth microdilution (BMD) antimicrobial susceptibility testing where there is no visible bacterial growth in one or more wells at lower concentrations of an antibiotic, while growth is observed in wells with higher concentrations.[1][2][3][4][5][6] This creates an inconsistent and difficult-to-interpret result for the minimum inhibitory concentration (MIC). For example, you might see growth at 16 µg/mL, no growth at 8 µg/mL and 4 µg/mL, and then growth again at 2 µg/mL.
Q2: Why is broth microdilution (BMD) not recommended for fosfomycin susceptibility testing by regulatory bodies like CLSI?
A2: The Clinical and Laboratory Standards Institute (CLSI) does not recommend BMD for fosfomycin susceptibility testing due to issues with unsatisfactory precision, the occurrence of "skipped wells," and trailing endpoints (faint growth over a range of dilutions that makes it difficult to determine the true MIC).[1][2][3][4][5][7][8] These issues can lead to unreliable and irreproducible MIC results.
Q3: What is the recommended reference method for fosfomycin susceptibility testing?
A3: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend agar dilution (AD) as the reference, or "gold standard," method for determining fosfomycin MICs.[1][2][3][6][8] However, this method is often considered laborious and less practical for many clinical laboratories.[1][2][3]
Q4: What is the role of glucose-6-phosphate (G6P) in fosfomycin susceptibility testing?
A4: Glucose-6-phosphate (G6P) is a crucial supplement in fosfomycin susceptibility testing media. Fosfomycin enters the bacterial cell through two primary transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate uptake transporter (UhpT). The expression of the UhpT system is induced by G6P. Supplementing the testing medium with G6P, typically at a concentration of 25 µg/mL, enhances the uptake of fosfomycin into the bacterial cell, leading to more accurate and clinically relevant susceptibility results for many organisms, particularly Enterobacterales.[2][7][9]
Q5: Can the concentration of G6P affect the test results?
A5: Yes, the concentration of G6P can significantly impact the MIC values. Standard protocols from CLSI and EUCAST specify the use of 25 µg/mL G6P to ensure reproducibility.[9] Using lower concentrations of G6P may fail to detect low-level fosfomycin resistance, while variations in G6P concentration can lead to inconsistent results.[9] Conversely, for some organisms like Stenotrophomonas maltophilia which lack the UhpT transporter, G6P can act as a fosfomycin antagonist, leading to higher MICs.
Troubleshooting Guide for Skipped Wells
This guide provides a structured approach to troubleshooting the issue of skipped wells during fosfomycin broth microdilution (BMD) susceptibility testing.
Problem: I am observing skipped wells in my fosfomycin broth microdilution assay.
Step 1: Verify Inoculum Preparation and Density
-
Issue: An incorrect inoculum density is a primary cause of erroneous MIC results, including skipped wells. Too low an inoculum may lead to sporadic growth, while too high an inoculum can overwhelm the antibiotic.
-
Troubleshooting Actions:
-
Ensure you are preparing the inoculum from a fresh, pure culture (18-24 hours old) grown on non-selective agar.
-
Use several morphologically similar colonies to create the initial suspension to avoid selecting an atypical variant.[10]
-
Standardize the inoculum to a 0.5 McFarland turbidity standard. It is highly recommended to use a photometric device for accuracy. If comparing visually, use a Wickerham card with a white background and black lines.[10]
-
Use the adjusted inoculum suspension within 15 minutes of preparation, and no later than 60 minutes.[10]
-
Ensure the final inoculum concentration in the wells is approximately 5 x 10^5 CFU/mL.
-
Step 2: Review Media and Supplement Preparation
-
Issue: Improper preparation of the Mueller-Hinton Broth (MHB) or incorrect concentration of Glucose-6-Phosphate (G6P) can affect fosfomycin activity.
-
Troubleshooting Actions:
-
Confirm that the MHB is prepared according to the manufacturer's instructions and that the pH is within the recommended range.
-
Verify the final concentration of G6P in the wells is 25 µg/mL. An almost maximal enhancement of fosfomycin activity is observed at this concentration.[2]
-
Ensure the G6P stock solution is properly stored and has not expired.
-
Step 3: Check Plate Inoculation and Incubation
-
Issue: Inconsistent inoculation volumes or improper incubation conditions can contribute to variability in growth.
-
Troubleshooting Actions:
-
Use a calibrated multichannel pipette to inoculate the microdilution plates to ensure a consistent volume is added to each well.
-
Avoid splashing between wells during inoculation.
-
To prevent evaporation during incubation, which can alter antibiotic concentrations, seal the plates with adhesive seals or place them in a plastic bag.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Step 4: Reading and Interpreting Results with Skipped Wells
-
Issue: When skipped wells occur despite following the correct procedure, interpreting the MIC can be challenging.
-
Troubleshooting Actions:
-
Acknowledge the unreliability: The presence of skipped wells indicates a potential issue with the test for that particular isolate, and the result should be considered with caution.
-
Repeat the test: The most reliable approach is to repeat the assay, paying close attention to the details in Steps 1-3.
-
Consider the reference method: If skipped wells persist with BMD, consider performing fosfomycin susceptibility testing using the reference agar dilution method for a more reliable result.
-
Reading the MIC: If a repeat is not feasible, some general guidance for reading plates with inconsistencies is to read the MIC as the lowest concentration with no growth, but this should be noted as an unreliable result. For fosfomycin, given its known issues with BMD, it is best to re-test.
-
Data on Skipped Wells and Other Scientific Errors
The following table summarizes the frequency of skipped wells and other scientific errors observed in a study of 160 clinical Klebsiella pneumoniae isolates when tested with both broth microdilution (BMD) and the reference agar dilution (AD) method.
| Error Type | Testing Method | Frequency of Occurrence | Notes |
| No-growth wells (Skipped Wells) | Broth Microdilution (BMD) | Up to 10.9% of wells at a given concentration below the MIC[1][2][4] | Most frequent scientific error observed in BMD.[1] |
| Growth above measured MIC | Broth Microdilution (BMD) | Up to 3.3% of wells[1][2] | Growth was observed within three dilutions of the measured MIC.[1][2] |
| Single colonies at the MIC | Agar Dilution (AD) | Up to 8.3% of the time[1][2] | A form of scientific error in the reference method. |
| Single colonies beyond the MIC | Agar Dilution (AD) | Up to 2.5% of the time[1][2] | Growth at concentrations above the determined MIC. |
Experimental Protocols
While broth microdilution is not recommended for fosfomycin, the following are generalized, detailed methodologies for both agar and broth dilution based on CLSI principles for researchers who may still need to perform these assays.
Agar Dilution Method for Fosfomycin (Reference Method)
This method is based on the principles outlined in CLSI documents M07 and M100.
-
Preparation of Fosfomycin Stock Solution:
-
Prepare a stock solution of fosfomycin at a concentration of 1280 µg/mL or 10 times the highest concentration to be tested.
-
Use an appropriate solvent as recommended by CLSI guidelines.
-
Perform serial dilutions of the stock solution to create the desired range of concentrations.
-
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.
-
After autoclaving and cooling to 45-50°C in a water bath, add Glucose-6-Phosphate (G6P) to a final concentration of 25 µg/mL.
-
For each fosfomycin concentration, add 1 part of the diluted antibiotic solution to 9 parts of molten agar (e.g., 2 mL of antibiotic solution to 18 mL of agar) to achieve the final desired concentration.
-
Pour the agar into sterile petri dishes to a depth of 3-4 mm and allow them to solidify.
-
Prepare a growth control plate containing MHA with G6P but no antibiotic.
-
-
Inoculum Preparation:
-
From a pure culture grown overnight on a non-selective agar plate, pick 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension 1:10 in sterile saline to obtain a concentration of approximately 1-2 x 10^7 CFU/mL.
-
-
Inoculation and Incubation:
-
Using an inoculum-replicating device, spot-inoculate approximately 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate, including the growth control plate. This delivers a final inoculum of approximately 10^4 CFU per spot.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth. A faint haze or a single colony should be disregarded.
-
Broth Microdilution Method for Fosfomycin
-
Preparation of Fosfomycin Dilutions:
-
In a 96-well microtiter plate, prepare serial twofold dilutions of fosfomycin in cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with G6P to a final concentration of 25 µg/mL. The final volume in each well should be 100 µL.
-
Include a growth control well with CAMHB and G6P but no antibiotic, and a sterility control well with uninoculated medium.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard in sterile saline or broth.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add the appropriate volume of the diluted inoculum to each well of the microtiter plate to achieve the final concentration.
-
Seal the plate to prevent evaporation.
-
Incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of fosfomycin at which there is no visible growth (no turbidity) in the well. If skipped wells are present, the result is considered unreliable and the test should be repeated.
-
Visualizations
Fosfomycin Uptake Pathway
Caption: Fosfomycin uptake is mediated by GlpT and the G6P-inducible UhpT transporter.
Troubleshooting Workflow for Skipped Wells
Caption: A logical workflow for troubleshooting skipped wells in fosfomycin susceptibility testing.
References
- 1. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of fosfomycin activity in Mueller-Hinton media and in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. idus.us.es [idus.us.es]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. In vitro investigations with fosfomycin on Mueller-Hinton agar with and without glucose-6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
Mitigating the emergence of fosfomycin resistance during in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the emergence of fosfomycin resistance during in vitro experiments.
Troubleshooting Guides
Issue: Appearance of resistant colonies within the inhibition zone during disk diffusion or on agar plates.
Question: I'm performing a disk diffusion assay (or plating on fosfomycin-containing agar), and I see colonies growing within the zone of inhibition. Are these true resistants? What should I do?
Answer: The appearance of "inner colonies" is a known phenomenon with fosfomycin and may not always indicate clinically significant resistance.[1][2][3][4] The interpretation can depend on the guidelines you are following.
-
Underlying Cause: These colonies often arise from spontaneous mutations in fosfomycin transporter genes, such as glpT and uhpT.[1][2] Mutations in these genes can reduce fosfomycin uptake, leading to resistance. However, these mutations can sometimes come with a biological fitness cost, meaning the resistant bacteria may grow slower than the susceptible parent strain.[1][5][6]
-
Troubleshooting Steps:
-
Follow Institutional Guidelines: Adhere to your laboratory's standard operating procedures. Note that CLSI and EUCAST have had differing recommendations on how to interpret these inner colonies.[4][7][8]
-
Isolate and Re-test: Pick a few of the inner colonies and perform a Minimum Inhibitory Concentration (MIC) test, such as agar dilution, to confirm the level of resistance.
-
Consider Fitness Cost: If the inner colonies appear smaller or grow slower than the parent strain, it may indicate a fitness cost associated with the resistance mutation.[1]
-
Issue: Inconsistent or higher-than-expected MIC values in broth microdilution assays.
Question: My fosfomycin MIC values from broth microdilution assays are variable or higher than what I see with agar dilution. Why is this happening?
Answer: Broth microdilution is generally not the recommended method for fosfomycin susceptibility testing due to several known issues that can lead to inaccurate results.
-
Underlying Cause:
-
Inoculum Effect: A higher bacterial inoculum in the wells can enrich for pre-existing resistant subpopulations, leading to higher apparent MICs.[9]
-
"Skipped Wells": This phenomenon, where there is no visible growth in a well preceding the well that defines the MIC, can occur with fosfomycin in broth microdilution and complicates interpretation.[7]
-
Lack of G6P: Standard broth media do not typically contain glucose-6-phosphate (G6P), which is crucial for inducing the uhpT transporter, a primary route of fosfomycin entry into the cell. Without G6P, susceptibility can be underestimated.[10]
-
-
Troubleshooting Steps:
-
Switch to Agar Dilution: The gold standard for fosfomycin susceptibility testing is the agar dilution method.[7][11] This method provides more reliable and reproducible results.
-
Supplement with G6P: If you must use a broth-based method, ensure the medium is supplemented with 25 µg/mL of glucose-6-phosphate to induce the uhpT transporter.[12]
-
Standardize Inoculum: Carefully standardize your inoculum to the recommended concentration (e.g., 10^4 CFU/spot for agar dilution) to minimize the impact of resistant subpopulations.
-
Issue: Rapid emergence of high-level resistance in serial passage experiments.
Question: I'm conducting a serial passage experiment to study the evolution of fosfomycin resistance, but resistance is developing much faster than expected. How can I control this?
Answer: The rapid in vitro development of fosfomycin resistance is a known characteristic of the drug, primarily due to the high frequency of mutations in transporter genes.[5][6]
-
Underlying Cause: Single-step mutations in genes like glpT and uhpT can lead to a significant increase in fosfomycin resistance. The mutation frequency for fosfomycin resistance in E. coli can be as high as 10⁻⁷ in the absence of G6P.[9]
-
Troubleshooting Steps:
-
Use Sub-MIC Concentrations: In the initial passages, use concentrations of fosfomycin that are below the MIC of the parent strain to apply selective pressure without immediately killing off the entire population.
-
Gradual Increase in Concentration: Increase the fosfomycin concentration gradually in subsequent passages. This allows for the stepwise selection of mutations and a more controlled study of resistance development.
-
Monitor Population Diversity: At each passage, plate a sample of the culture on non-selective agar to assess for different colony morphologies, which may indicate the emergence of subpopulations with varying levels of resistance and fitness.
-
Incorporate a Fitness Cost Assessment: Periodically measure the growth rate of the passaged populations in the absence of fosfomycin to determine if the acquired resistance comes with a fitness cost.
-
Frequently Asked Questions (FAQs)
Q1: Why is glucose-6-phosphate (G6P) added to the media for fosfomycin susceptibility testing?
A1: Fosfomycin enters bacterial cells through two main transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate transporter (UhpT).[10][13] The expression of the uhpT gene is induced by the presence of glucose-6-phosphate (G6P).[14] Therefore, G6P is added to the testing medium (typically at a concentration of 25 µg/mL) to ensure that the UhpT transporter is active, providing a key route for fosfomycin to enter the cell and exert its effect.[12] Without G6P, the activity of fosfomycin can be underestimated, leading to falsely elevated MIC values.[10]
Q2: What are the main mechanisms of fosfomycin resistance observed in vitro?
A2: The primary mechanisms of fosfomycin resistance that emerge during in vitro experiments are:
-
Impaired Drug Transport: This is the most common mechanism and involves mutations in the genes encoding the GlpT and UhpT transporters (glpT and uhpT) or their regulatory genes (cyaA, ptsI, uhpA/B/C).[15][16] These mutations prevent or reduce the entry of fosfomycin into the bacterial cell.
-
Enzymatic Inactivation: Some bacteria can acquire plasmid-encoded genes (e.g., fosA, fosB, fosC) that produce enzymes which inactivate fosfomycin by modifying its structure.[16]
-
Target Modification: Less commonly, mutations can occur in the murA gene, which encodes the target enzyme of fosfomycin (UDP-N-acetylglucosamine enolpyruvyl transferase).[5][6] These mutations prevent fosfomycin from binding to its target.
Q3: What is the typical frequency of spontaneous fosfomycin resistance in vitro?
A3: The frequency of spontaneous mutations leading to fosfomycin resistance in vitro is relatively high. For Escherichia coli, the mutation frequency has been reported to be approximately 10⁻⁷ in the absence of G6P and 10⁻⁸ in the presence of G6P.[9] The frequency can be higher in other species like Pseudomonas aeruginosa and Klebsiella spp..[5][6]
Data Presentation
Table 1: In Vitro Fosfomycin MICs and Resistance Frequencies in E. coli
| Condition | Fosfomycin Concentration for Mutant Selection | Mutation Frequency | Resulting MIC Range for Resistant Mutants | Reference |
| No Glucose-6-Phosphate (G6P) | 200 mg/L | ~10⁻⁷ | 6 to >1024 mg/L | [9] |
| With Glucose-6-Phosphate (G6P) | 50 mg/L | ~10⁻⁸ | 6 to >1024 mg/L | [9] |
Table 2: Comparison of Fosfomycin Susceptibility Testing Methods for Gram-Negative Bacteria
| Method | Advantages | Disadvantages | Recommendation | Reference |
| Agar Dilution | Gold standard, reliable, reproducible | Labor-intensive | Recommended | [7][11] |
| Disk Diffusion | Simple, widely available | Interpretation can be difficult due to inner colonies, conflicting guidelines (CLSI vs. EUCAST) | Use with caution, follow consistent interpretation guidelines | [4][7][8] |
| Broth Microdilution | High-throughput | Prone to inoculum effect and "skipped wells", often lacks G6P leading to falsely high MICs | Not Recommended | [7] |
| E-test | Provides MIC value, easy to perform | Can show lower MICs than agar dilution, especially for highly resistant strains | Use with caution, may not be as accurate as agar dilution | [7] |
Experimental Protocols
Protocol 1: Agar Dilution for Fosfomycin MIC Determination (CLSI/EUCAST based)
This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of fosfomycin.
-
Media Preparation:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.
-
Autoclave the MHA and cool to 45-50°C in a water bath.
-
Prepare a stock solution of glucose-6-phosphate (G6P). Filter-sterilize and add to the molten MHA to a final concentration of 25 µg/mL.
-
Prepare a stock solution of fosfomycin.
-
Create a series of twofold dilutions of fosfomycin in sterile water. Add the appropriate volume of each fosfomycin dilution to aliquots of the G6P-supplemented MHA to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, pick 3-5 colonies and suspend them in sterile saline or Mueller-Hinton Broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:10 to obtain a final inoculum density of approximately 10⁷ CFU/mL.
-
-
Inoculation and Incubation:
-
Using an inoculator that delivers 1-2 µL, spot the bacterial suspension onto the surface of the fosfomycin-containing and control (no fosfomycin) agar plates. This will result in approximately 10⁴ CFU per spot.
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth. A faint haze or a single colony should be disregarded.
-
Protocol 2: Serial Passage Experiment to Select for Fosfomycin Resistance
This protocol provides a framework for studying the in vitro evolution of fosfomycin resistance.
-
Initial MIC Determination:
-
Determine the baseline MIC of the parent bacterial strain to fosfomycin using the agar dilution method described above.
-
-
Serial Passage:
-
In a sterile tube, inoculate the parent strain into broth medium (e.g., Mueller-Hinton Broth supplemented with 25 µg/mL G6P) containing fosfomycin at a sub-MIC concentration (e.g., 0.5 x MIC).
-
Incubate for 18-24 hours at 35 ± 2°C with shaking.
-
After incubation, take an aliquot from the tube with the highest concentration of fosfomycin that shows growth and use it to inoculate a new series of tubes with fresh broth and increasing concentrations of fosfomycin.
-
Repeat this process for a desired number of passages (e.g., 15-30 days).
-
-
Monitoring Resistance Development:
-
At each passage, determine the MIC of the bacterial population.
-
Plate a diluted sample of the culture on non-selective agar to observe colony morphology and to isolate single colonies for further characterization.
-
Cryopreserve samples from each passage for future analysis (e.g., sequencing).
-
-
Characterization of Resistant Mutants:
-
Once a significant increase in MIC is observed, isolate single colonies from the resistant population.
-
Confirm the MIC of the isolates.
-
Perform genetic analysis (e.g., sequencing of glpT, uhpT, murA, etc.) to identify the mutations responsible for resistance.
-
Mandatory Visualizations
Caption: Mechanism of fosfomycin action and uptake.
Caption: Major mechanisms of fosfomycin resistance.
Caption: Workflow for in vitro selection of fosfomycin resistance.
References
- 1. Frequency and Mechanisms of Spontaneous Fosfomycin Nonsusceptibility Observed upon Disk Diffusion Testing of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro development of resistance to fosfomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. Resistance to fosfomycin: Mechanisms, Frequency and Clinical Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three Fosfomycin Susceptibility Testing Methods | MDPI [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Biological Costs and Mechanisms of Fosfomycin Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Detection of Low-Level Fosfomycin-Resistant Variants by Decreasing Glucose-6-Phosphate Concentration in Fosfomycin Susceptibility Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Emergence of Fosfomycin-Resistant Isolates of Shiga-Like Toxin-Producing Escherichia coli O26 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Chromosomal Mutations Responsible for Fosfomycin Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective Culture Medium for Screening of Fosfomycin Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing glucose-6-phosphate supplementation in fosfomycin susceptibility assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fosfomycin susceptibility assays, with a specific focus on the critical role of glucose-6-phosphate (G6P) supplementation.
Frequently Asked Questions (FAQs)
Q1: Why is Glucose-6-Phosphate (G6P) added to fosfomycin susceptibility testing media?
A1: G6P is added to the testing medium to induce the expression of the bacterial hexose phosphate transporter, UhpT.[1][2][3][4] In many Gram-negative bacteria, such as Escherichia coli, UhpT is a primary route of entry for fosfomycin into the cell.[2][5] By inducing this transporter, the in vitro test aims to mimic in vivo conditions where G6P may be present and to ensure consistent and reproducible results.[2]
Q2: What are the standard concentrations of G6P recommended by regulatory bodies?
A2: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend a standard concentration of 25 µg/mL (or 25 mg/L) of G6P for fosfomycin susceptibility testing by the agar dilution method.[2][6][7] For disk diffusion tests, disks containing 200 µg of fosfomycin are supplemented with 50 µg of G6P.[2][6]
Q3: Does G6P supplementation affect all bacterial species equally?
A3: No, the effect of G6P can vary significantly between species. While it enhances fosfomycin activity against organisms like E. coli, Klebsiella spp., and Proteus mirabilis that possess the UhpT transporter, its effect is less pronounced or negligible in bacteria that lack this transporter, such as Pseudomonas aeruginosa.[3][5] Interestingly, for Stenotrophomonas maltophilia, the presence of G6P has been shown to decrease fosfomycin activity.[1]
Q4: Can the standard G6P concentration mask fosfomycin resistance?
A4: Recent studies suggest that the standard 25 µg/mL G6P concentration may mask low-level fosfomycin resistance (LLFR) in some isolates, particularly E. coli.[2][6][8] This high concentration of G6P can hyper-induce the UhpT transporter, potentially making strains with mutations in other resistance-related genes (e.g., glpT, cyaA, ptsI) appear susceptible.[2][6]
Q5: What is the "skipped well" phenomenon observed in fosfomycin susceptibility testing?
A5: The "skipped well" phenomenon is an issue primarily seen in broth microdilution (BMD) assays where bacterial growth is observed at higher fosfomycin concentrations while being inhibited at lower concentrations. This can lead to difficulties in determining the true Minimum Inhibitory Concentration (MIC) and is a reason why agar dilution is the recommended reference method.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High MIC values for quality control strains (e.g., E. coli ATCC 25922) | Improper preparation or degradation of G6P solution. | Prepare fresh G6P solutions for each assay. Ensure the G6P is stored correctly as per the manufacturer's instructions. Verify the final pH of the medium after G6P addition. |
| Inaccurate weighing of G6P or fosfomycin. | Calibrate laboratory scales regularly. Double-check all calculations for media and antibiotic preparation. | |
| Contamination of reagents or media. | Use sterile techniques throughout the experimental setup. Test for contamination by plating media on non-selective agar. | |
| Inconsistent or non-reproducible MIC results | Inconsistent G6P concentration across experiments. | Prepare a large batch of G6P-supplemented media for a set of experiments to ensure uniformity. |
| Variation in inoculum density. | Standardize the inoculum to a 0.5 McFarland standard for every experiment.[2] | |
| Reading MICs at inconsistent time points. | Incubate plates for a consistent duration (e.g., 16-20 hours at 35 ± 2 °C) and read the results promptly.[2] | |
| Unexpectedly low MICs or suspicion of masked low-level resistance | High concentration of G6P (25 µg/mL) may be masking resistance. | Consider performing parallel assays with a lower G6P concentration (e.g., 5 µg/mL) or without G6P to unmask potential low-level resistance, especially for E. coli isolates from urinary tract infections.[2][6][8] |
| No growth in any wells, including the growth control | Inactive bacterial inoculum. | Use a fresh bacterial culture for inoculum preparation. |
| Errors in media preparation (e.g., incorrect pH, presence of inhibitors). | Prepare fresh Mueller-Hinton agar or broth, ensuring all components are correctly added and sterilized. | |
| Pinpoint colonies or a thin film of growth within the inhibition zone in disk diffusion or at concentrations above the MIC in agar dilution | This can be a characteristic of fosfomycin activity. | According to CLSI and EUCAST guidelines, isolated colonies within the inhibition zone should generally be ignored when reading the results.[10] |
Quantitative Data Summary
The following table summarizes the impact of varying G6P concentrations on the fosfomycin MIC for E. coli BW25113 and its isogenic mutants with low-level fosfomycin resistance (LLFR) conferring mutations.
| E. coli Strain | Genotype | Fosfomycin MIC (µg/mL) with 25 µg/mL G6P | Fosfomycin MIC (µg/mL) with 5 µg/mL G6P | Fosfomycin MIC (µg/mL) without G6P |
| BW25113 | Wild Type | 1 | 2 | 4 |
| ΔuhpT | 64 | 64 | 64 | |
| ΔglpT | 1 | 2 | 4 | |
| ΔcyaA | 4 | 512 | >512 | |
| ΔptsI | 2 | 256 | >512 | |
| ΔcyaAΔglpT | 4 | >512 | >512 | |
| ΔptsIΔuhpT | >512 | >512 | >512 |
Data adapted from a study on detecting low-level fosfomycin-resistant variants.[6]
Experimental Protocols
Protocol 1: Agar Dilution for Fosfomycin MIC Determination (CLSI/EUCAST Reference Method)
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Autoclave and cool to 45-50°C.
-
G6P Supplementation: Aseptically add a sterile stock solution of Glucose-6-Phosphate to the molten MHA to achieve a final concentration of 25 µg/mL. Mix gently but thoroughly to ensure even distribution.
-
Fosfomycin Plate Preparation: Prepare a stock solution of fosfomycin. Perform serial twofold dilutions of fosfomycin in sterile water or another appropriate solvent. Add the appropriate volume of each fosfomycin dilution to aliquots of the G6P-supplemented MHA to create a range of desired final antibiotic concentrations (e.g., 0.25 to 256 µg/mL).[7] Pour the agar into sterile petri dishes and allow them to solidify.
-
Inoculum Preparation: From a fresh overnight culture on non-selective agar, pick several colonies and suspend them in sterile saline (0.85%). Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[2] Further dilute this suspension 1:10 in saline.[6]
-
Inoculation: Using a multipoint inoculator, spot 1-2 µL of the diluted bacterial suspension (approximately 10^4 CFU per spot) onto the surface of the prepared fosfomycin-containing and growth control (no fosfomycin) agar plates.[2][6]
-
Incubation: Allow the inoculated spots to dry completely before inverting the plates. Incubate at 35 ± 2°C for 16-20 hours in ambient air.[2]
-
MIC Determination: The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.[6]
Protocol 2: Disk Diffusion for Fosfomycin Susceptibility Testing
-
Media Preparation: Prepare Mueller-Hinton Agar plates with an agar depth of 4.0 ± 0.5 mm.[11]
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline.[12]
-
Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
Disk Application: Aseptically apply a fosfomycin disk containing 200 µg of fosfomycin and 50 µg of G6P to the surface of the inoculated agar plate.[12]
-
Incubation: Incubate the plates in an inverted position at 35 ± 2°C for 16-20 hours in ambient air.[2]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition in millimeters. Interpret the results based on established CLSI or EUCAST breakpoints.[12]
Visualizations
Caption: Fosfomycin uptake and mechanism of action in bacteria.
References
- 1. Glucose-6-phosphate Reduces Fosfomycin Activity Against Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Low-Level Fosfomycin-Resistant Variants by Decreasing Glucose-6-Phosphate Concentration in Fosfomycin Susceptibility Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Glucose-6-phosphate Reduces Fosfomycin Activity Against Stenotrophomonas maltophilia [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. pure.eur.nl [pure.eur.nl]
- 8. idus.us.es [idus.us.es]
- 9. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Activity of Fosfomycin against Multidrug-Resistant Urinary and Nonurinary Gram-Negative Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. szu.gov.cz [szu.gov.cz]
- 12. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Void: The Quest for Validated Fosfomycin Breakpoints for Anaerobic Bacteria
For researchers, scientists, and drug development professionals, the validation of antimicrobial breakpoints is a cornerstone of effective infectious disease management. However, when it comes to the use of fosfomycin against anaerobic bacteria, the landscape is largely uncharted. This guide provides a comprehensive overview of the current state of knowledge, highlighting the critical lack of established breakpoints and offering insights into the experimental data and methodologies that could pave the way for future validation.
The re-emergence of fosfomycin as a therapeutic option for multidrug-resistant infections has led to a renewed interest in its spectrum of activity. While breakpoints for aerobic and facultative anaerobic bacteria are available, albeit with some discrepancies between regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), specific breakpoints for anaerobic bacteria are notably absent.[1][2] This absence poses a significant challenge for clinicians and researchers in guiding therapy and interpreting susceptibility testing results for anaerobic infections.
In Vitro Activity of Fosfomycin Against Anaerobic Bacteria
Existing research on the efficacy of fosfomycin against anaerobic bacteria presents a mixed picture. Older studies suggest that fosfomycin is generally inactive against Bacteroides species, a clinically important group of anaerobic pathogens.[3] However, some activity has been reported against anaerobic Gram-positive cocci, such as Peptococcus and Peptostreptococcus.[3]
Interestingly, some in vitro studies have indicated that the antimicrobial activity of fosfomycin can be enhanced under anaerobic conditions.[4] This phenomenon is thought to be related to increased uptake of the drug through bacterial cell membranes in an anaerobic environment.[4][5] This suggests that standard aerobic susceptibility testing methods may not accurately reflect the potential efficacy of fosfomycin in the anaerobic conditions of an infection site.
The following table summarizes the available data on the in vitro activity of fosfomycin against various anaerobic bacteria. It is important to note that this data is historical and may not reflect the current resistance patterns.
| Anaerobic Genus | Number of Strains Tested | MIC Range (µg/mL) | Percentage Susceptible (at ≤32 µg/mL) | Reference |
| Bacteroides | Not Specified | Generally inactive | Low | [3] |
| Peptococcus | Not Specified | Active up to 32 | 85% | [3] |
| Peptostreptococcus | Not Specified | Active up to 32 | 95% | [3] |
Methodological Considerations for Susceptibility Testing
The validation of antimicrobial breakpoints is intrinsically linked to the standardization of susceptibility testing methods. For anaerobic bacteria, the gold standard method for determining the Minimum Inhibitory Concentration (MIC) is agar dilution .[6][7]
Experimental Protocol: Agar Dilution Method for Anaerobic Bacteria
The agar dilution method is the reference standard for susceptibility testing of anaerobic bacteria.[6]
1. Media Preparation:
-
Wilkins-Chalgren agar is commonly used as the basal medium.
-
Serial twofold dilutions of fosfomycin are prepared and added to molten agar.
-
Glucose-6-phosphate (G6P) at a concentration of 25 mg/L should be added to the medium, as it is required to induce the expression of the primary fosfomycin transporter, UhpT.
-
The agar is poured into petri dishes and allowed to solidify.
2. Inoculum Preparation:
-
Anaerobic bacteria are grown in an appropriate broth medium (e.g., thioglycolate broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
This standardized inoculum is then diluted to achieve a final concentration of approximately 10^5 colony-forming units (CFU) per spot on the agar plate.
3. Inoculation and Incubation:
-
A multipoint inoculator is used to deliver a standardized volume of each bacterial suspension to the surface of the fosfomycin-containing and control agar plates.
-
Plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.
4. Interpretation of Results:
-
The MIC is defined as the lowest concentration of fosfomycin that completely inhibits the visible growth of the organism.
The Path Forward: A Proposed Workflow for Breakpoint Validation
The absence of established fosfomycin breakpoints for anaerobic bacteria underscores the need for a structured research approach to generate the necessary data for their validation. The following workflow outlines the key steps required.
Figure 1. A proposed workflow for the validation of fosfomycin breakpoints for anaerobic bacteria.
Conclusion
The validation of fosfomycin breakpoints for anaerobic bacteria is a critical unmet need in the field of antimicrobial stewardship. While historical data provides some initial insights, a concerted effort is required to generate robust, contemporary data on the in vitro activity of fosfomycin against a diverse range of anaerobic pathogens using standardized methodologies. The proposed workflow provides a roadmap for researchers to systematically address this knowledge gap. By integrating in vitro susceptibility data with pharmacokinetic/pharmacodynamic modeling and clinical outcome studies, the scientific community can work towards establishing evidence-based breakpoints that will ultimately improve the therapeutic management of anaerobic infections.
References
- 1. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 3. In vitro sensitivity of anaerobic bacteria to fosfomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An increase in the antimicrobial activity in vitro of fosfomycin under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Methods for susceptibility testing of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fosfomycin Tromethamine: Combination Therapy vs. Monotherapy for Systemic Infections
Introduction
Fosfomycin, a phosphonic acid derivative, is a broad-spectrum antibiotic with a unique mechanism of action: it irreversibly inhibits the MurA enzyme, an early step in bacterial cell wall synthesis.[1] This distinct mechanism prevents cross-resistance with other antibiotic classes, making fosfomycin an attractive option against multidrug-resistant (MDR) pathogens.[1] While historically used as an oral monotherapy for uncomplicated urinary tract infections (UTIs), the intravenous formulation is increasingly being re-evaluated for severe systemic infections.[2][3]
The primary challenge with fosfomycin monotherapy in systemic infections is the potential for the rapid emergence of resistance.[2] Consequently, combination therapy is often employed to enhance bactericidal activity, achieve synergy, and prevent the selection of resistant mutants.[4] This guide provides a comparative analysis of fosfomycin tromethamine combination therapy versus monotherapy for systemic infections, supported by clinical and preclinical data, to inform researchers, scientists, and drug development professionals.
Data Presentation: Clinical Efficacy and Microbiological Outcomes
The efficacy of fosfomycin, both in combination and as a monotherapy, varies significantly based on the site of infection, the causative pathogen, and the partner antibiotic. The following tables summarize key quantitative data from recent studies.
Combination Therapy Performance
Fosfomycin is frequently combined with other agents, particularly for difficult-to-treat infections like Staphylococcus aureus bacteremia and infections caused by MDR Gram-negative bacteria.
Table 1: Efficacy of Fosfomycin Combination Therapy in Staphylococcus aureus Bacteremia (SAB)
| Study / Combination | Patient Population | Clinical Success / Cure Rate (Combination) | Clinical Success / Cure Rate (Monotherapy/Standard of Care) | Key Microbiological Outcome (Combination) | Key Adverse Events Note |
| Pujol et al. (2020) [5] Daptomycin + Fosfomycin | MRSA Bacteremia & Endocarditis | 65.8% | 68.6% (Daptomycin alone) | Shorter time to blood culture clearance; Lower microbiological failure rate. | Higher rate of treatment discontinuation due to adverse effects (cardiac failure, hypokalemia).[5] |
| Pooled Analysis (2025) [6][7] Daptomycin or Cloxacillin + Fosfomycin | MSSA & MRSA Bacteremia | 68.3% | 60.1% | Significant reduction in persistent bacteremia at Day 3 and Day 7.[6][7] | Associated with a higher risk of adverse events (RR, 2.03).[6][7] |
| Moros et al. (2019) [8] Various Combinations | Gram-Positive Bacteremia | Daptomycin + Fosfomycin: 93% success rate. | Vancomycin + Fosfomycin: 47% success rate. | Sterilization of blood cultures in 84% of patients after 48h when added on to failing therapy.[8] | Failures were most common with the vancomycin combination.[8] |
Table 2: In Vitro Synergy of Fosfomycin Combinations Against Gram-Negative Isolates
| Partner Antibiotic | Synergy | Additive Effect | Indifference | Antagonism |
| Piperacillin/Tazobactam | 33% | 50% | 17% | 0% |
| Ceftazidime/Avibactam | 30% | 57% | 13% | 0% |
| Meropenem | 10% | 83% | 7% | 0% |
| Aztreonam | 3% | 87% | 10% | 0% |
| Colistin | 0% | 20% | 80% | 0% |
| Tigecycline | 0% | 0% | 100% | 0% |
| Data derived from a study on Gram-negative bloodstream infection isolates. Synergistic or additive effects were observed in over 80% of combinations with beta-lactams.[9][10] |
Monotherapy Performance
The use of fosfomycin as a monotherapy for systemic infections is primarily investigated in the context of bacteremic urinary tract infections (bUTIs), given its high urinary concentration.
Table 3: Efficacy of Intravenous Fosfomycin Monotherapy for Bacteremic Urinary Tract Infections (bUTIs)
| Study / Comparison | Patient Population | Clinical & Microbiological Cure (Fosfomycin) | Clinical & Microbiological Cure (Comparator) | Reason for Non-Inferiority Failure |
| FOREST Trial (2022) [11] Fosfomycin vs. Ceftriaxone/Meropenem | Adults with bUTI due to MDR E. coli | 68.6% | 78.1% | Fosfomycin did not meet the non-inferiority margin, primarily due to a higher rate of discontinuation from adverse events (8.5% vs 0%).[11] |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation.
In Vitro Synergy Testing Protocol
In vitro studies are essential for identifying potentially effective antibiotic combinations. The most common methods are the checkerboard assay and time-kill studies.
1. Checkerboard Assay:
-
Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antibiotics.
-
Methodology:
-
A panel of microtiter plate wells is prepared with serial dilutions of two antibiotics (Drug A and Drug B), both horizontally and vertically, creating a matrix of concentration combinations.
-
Each well is inoculated with a standardized suspension of the test bacterial isolate.
-
Plates are incubated under appropriate conditions (e.g., 18-24 hours at 37°C).
-
The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined by visual inspection of turbidity.
-
The FIC index is calculated using the formula: FIC = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[10]
-
-
Interpretation:
-
Synergy: FIC ≤ 0.5
-
Additive: 0.5 < FIC ≤ 1.0
-
Indifference: 1.0 < FIC ≤ 4.0
-
Antagonism: FIC > 4.0[10]
-
2. Time-Kill Assay:
-
Objective: To assess the rate and extent of bacterial killing by an antibiotic or combination over time.
-
Methodology:
-
A standardized bacterial inoculum is added to flasks containing broth with antibiotics at specific concentrations (e.g., 1x MIC).
-
Flasks are incubated with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated on agar.
-
After incubation, colony-forming units (CFU/mL) are counted.
-
-
Interpretation: Synergy is typically defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.
Clinical Trial Protocol: The FOREST Trial
The FOREST trial provides a robust example of a clinical protocol designed to evaluate fosfomycin monotherapy for a systemic infection.
-
Title: Fosfomycin vs Meropenem or Ceftriaxone in Bacteremic Infections Caused by Multidrug Resistance in E. coli (FOREST).[11]
-
Design: Multicenter, randomized, pragmatic, open-label, non-inferiority clinical trial.[11]
-
Participants: Adult patients with bUTIs caused by MDR E. coli.
-
Intervention Group: Intravenous fosfomycin disodium (4g every 6 hours).[11]
-
Comparator Group: Ceftriaxone or Meropenem (if the isolate was resistant to ceftriaxone).[11]
-
Primary Outcome: Clinical and Microbiological Cure (CMC) at the test-of-cure visit (6-10 days after treatment completion). CMC was a composite of clinical cure (resolution of signs and symptoms) and microbiological cure (eradication of the baseline pathogen).[11]
-
Non-inferiority Margin: A pre-specified margin of -7% was used to assess whether fosfomycin was not unacceptably worse than the standard-of-care comparators.[11]
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz illustrate key workflows and the mechanistic rationale for combination therapy.
Caption: Experimental workflow for in vitro synergy testing.
Caption: Logical flow for fosfomycin treatment decisions in systemic infections.
References
- 1. Fosfomycin in infections caused by multidrug-resistant Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Overcoming the Drug Resistance Barrier: Progress in Fosfomycin Combination Therapy Against Multidrug-Resistant Pathogens [frontiersin.org]
- 3. Real-World Use, Effectiveness, and Safety of Intravenous Fosfomycin: The FORTRESS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fosfomycin as Partner Drug for Systemic Infection Management. A Systematic Review of Its Synergistic Properties from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. contagionlive.com [contagionlive.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinical efficacy of fosfomycin combinations against a variety of gram-positive cocci | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. Effectiveness of Fosfomycin for the Treatment of Multidrug-Resistant Escherichia coli Bacteremic Urinary Tract Infections: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fosfomycin Tromethamine in a Laboratory Setting
For Immediate Implementation: A Guide for Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Fosfomycin Tromethamine, a broad-spectrum antibiotic. Adherence to these procedures is critical for maintaining laboratory safety, ensuring regulatory compliance, and minimizing environmental impact. Fosfomycin, while not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), requires careful management due to its potential to promote antibiotic resistance in the environment.
Environmental Fate and Ecotoxicity Data
Fosfomycin's release into the environment can alter the composition of wastewater bacterial communities, potentially selecting for antibiotic-resistant strains.[1] While comprehensive ecotoxicity data is not fully available, the following table summarizes key findings. A public assessment report has noted the need for additional environmental risk assessment studies for fosfomycin.[2]
| Organism | Endpoint | Value | Reference |
| Daphnia magna (Water Flea) | 48h LC50 | 253.1 mg/L | --INVALID-LINK--[2] |
| Rat | 35-day NOAEL | 175 mg/kg bw/day | --INVALID-LINK--[3][4] |
| Wastewater Microorganisms | Effect | Alters bacterial community composition | --INVALID-LINK--[1] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Standard Operating Procedure for Disposal
This procedure applies to all forms of this compound waste generated in a laboratory, including expired product, unused solutions, and contaminated labware.
1.0 Personal Protective Equipment (PPE) 1.1. Always wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves, when handling this compound waste.
2.0 Waste Segregation 2.1. Non-Contaminated Waste: 2.1.1. Unused or expired this compound powder should be collected in a designated, clearly labeled, sealed container for non-hazardous pharmaceutical waste. 2.1.2. Aqueous solutions of this compound should be collected in a designated, clearly labeled, leak-proof container for non-hazardous aqueous pharmaceutical waste. 2.2. Contaminated Waste: 2.2.1. Labware (e.g., pipette tips, tubes, flasks) contaminated with this compound should be placed in a designated, puncture-resistant container lined with a plastic bag, and clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration." 2.2.2. Do not mix this compound waste with hazardous chemical waste (e.g., solvents, heavy metals). If mixed, the entire contents must be treated as hazardous waste.
3.0 Spill and Decontamination Procedure 3.1. In case of a small spill of this compound powder, gently cover with an absorbent material to avoid raising dust. 3.2. For liquid spills, absorb with a suitable absorbent material. 3.3. Wipe the spill area with a detergent solution, followed by clean water. 3.4. Collect all cleanup materials (absorbent pads, contaminated gloves, etc.) and place them in the designated solid non-hazardous pharmaceutical waste container.
4.0 Storage and Disposal 4.1. Store all segregated this compound waste containers in a secure, designated area away from general laboratory traffic. 4.2. Arrange for the collection and disposal of all this compound waste through a licensed pharmaceutical waste management vendor. 4.3. The preferred method of disposal for non-hazardous pharmaceutical waste is incineration to ensure complete destruction of the active pharmaceutical ingredient. 4.4. DO NOT dispose of this compound down the drain or in the regular trash.
Experimental Protocol: In-Lab Chemical Degradation
For research purposes, or in situations where immediate disposal via a licensed vendor is not feasible, the following experimental protocol for the chemical degradation of this compound in aqueous solutions can be employed. This method is based on UV-activated persulfate oxidation.
Objective: To degrade this compound in an aqueous solution to non-toxic byproducts.
Materials:
-
This compound solution (e.g., 10 µM)
-
Sodium persulfate (Na₂S₂O₈)
-
UV lamp (254 nm)
-
Stir plate and stir bar
-
pH meter and adjustment solutions (0.1 M H₂SO₄ and 0.1 M NaOH)
-
Appropriate reaction vessel (e.g., quartz beaker)
-
Methanol (for quenching the reaction)
-
Personal Protective Equipment (UV-blocking safety glasses, lab coat, gloves)
Experimental Workflow:
Procedure:
-
Preparation: In a suitable quartz reaction vessel, prepare the aqueous solution of this compound to be treated. A starting concentration of 10 µM is suggested based on published studies.[4]
-
pH Adjustment: Adjust the pH of the solution to approximately 7.0 using 0.1 M H₂SO₄ or 0.1 M NaOH. Neutral pH has been shown to be optimal for this degradation process.[4]
-
Persulfate Addition: Add sodium persulfate to the solution to achieve a final concentration of 20 µM.[4]
-
UV Irradiation: Place the reaction vessel on a stir plate and begin stirring. Position the 254 nm UV lamp to irradiate the solution. A UV irradiance of 19,200 mJ/cm² has been shown to achieve over 90% degradation.[4]
-
Monitoring (Optional): At predetermined time intervals, an aliquot of the reaction mixture can be withdrawn and immediately quenched with methanol to stop the reaction. This sample can then be analyzed by a suitable method (e.g., HPLC) to monitor the degradation of Fosfomycin.
-
Completion and Disposal: Once the desired level of degradation is achieved (e.g., >90%), the UV lamp can be turned off. The resulting solution, containing degraded products, can then be disposed of as non-hazardous aqueous waste, in accordance with institutional and local regulations. Toxicity evaluation has shown that the degradation products of this process have significantly reduced toxicity to bacteria.[5]
Safety Precautions:
-
UV radiation is harmful to the eyes and skin. Use appropriate shielding and wear UV-blocking safety glasses.
-
Sodium persulfate is a strong oxidizing agent. Avoid contact with skin and eyes, and keep it away from combustible materials.
-
Perform the reaction in a well-ventilated area or a fume hood.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fosfomycin Tromethamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Fosfomycin Tromethamine, offering procedural, step-by-step guidance to foster a culture of safety and build trust in your operational protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure personnel safety.[1][2] The recommended personal protective equipment is designed to protect against potential irritation and allergic reactions.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Recommended PPE | Specifications |
| Eyes | Safety goggles with side-shields | Should be worn during any operation where dust may be generated.[1][3] |
| Hands | Protective gloves | Impermeable and resistant to the product.[1][4] Gloves must be inspected prior to use.[5] |
| Body | Impervious clothing (e.g., lab coat) | To avoid skin contact.[1][2] |
| Respiratory | Suitable respirator | Recommended when processing generates airborne dust or in areas without adequate exhaust ventilation.[1][3] |
Safe Handling and Storage: Procedural Best Practices
Proper handling and storage are critical to maintaining the integrity of this compound and the safety of the laboratory environment.
Handling:
-
Ventilation: Always handle in a well-ventilated area.[1][5] The use of local exhaust ventilation is recommended to control airborne levels.
-
Avoid Dust Formation: Take precautions to avoid the formation of dust and aerosols.[1][5] Fine dust dispersed in the air can be a potential dust explosion hazard in the presence of an ignition source.[2]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1][2] Do not eat, drink, or smoke in handling areas.[2] Wash hands thoroughly after handling.[5]
Storage:
-
Container: Keep the container tightly sealed.[1]
-
Temperature: Store in a cool, well-ventilated place, with a recommended temperature of -20°C for long-term storage.[1] For shorter durations, storage at room temperature (15-30°C or 59-86°F) away from heat, moisture, and direct light is acceptable.[6][7]
-
Incompatibilities: Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[1]
Emergency Procedures: A Step-by-Step Response Plan
In the event of accidental exposure, immediate and appropriate action is crucial.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove all soiled and contaminated clothing.[4] Wash the affected area thoroughly with soap and plenty of water.[5] If skin irritation occurs, seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air.[5] If breathing is difficult, give oxygen.[5] If not breathing, give artificial respiration.[5] Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[1] Wash out the mouth with water if the person is conscious.[1] Never give anything by mouth to an unconscious person.[1][5] Seek immediate medical attention.[1] |
In case of a fire, use water spray, dry chemical, foam, or carbon dioxide extinguishers.[1] Firefighters should wear self-contained breathing apparatus and full protective gear.[2][3]
Spills and Disposal: Environmental Responsibility
Proper management of spills and waste is essential to prevent environmental contamination.
Spill Cleanup:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if safe to do so.[2]
-
Cleanup: For powder spills, cover with a plastic sheet or tarp to minimize spreading.[2] Take up mechanically and place in appropriate containers for disposal.[2] Avoid creating dust.[2] For solutions, absorb with an inert material (e.g., diatomite, universal binders).[1]
-
Decontamination: Clean the contaminated surface thoroughly.[2]
-
PPE: Use personal protective equipment as required during cleanup.[2]
Disposal: Disposal of this compound and its containers should be in accordance with all applicable local, regional, national, and international laws and regulations.[2]
-
General Guidance: Do not dispose of the material down the drain or in the trash.[6]
-
Recommended Disposal: The preferred method of disposal is through a drug take-back program or a licensed waste disposal company.[6] This ensures that the substance does not enter the environment.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. media.allergan.com [media.allergan.com]
- 3. medline.com [medline.com]
- 4. content.labscoop.com [content.labscoop.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. buzzrx.com [buzzrx.com]
- 7. Fosfomycin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
